Beta-Amyloid Peptide (1-40), mouse, rat
Description
Historical Context and Significance of Aβ(1-40) Research in Animal Models
The use of animal models in Alzheimer's disease research, particularly those focusing on Aβ peptides, has a rich history. Early research involved the direct injection of synthetic Aβ peptides into the rodent brain to observe their effects. For example, studies in the 1990s demonstrated that injecting Aβ(1-40) into the rat nucleus basalis could induce a long-lasting pathological deposit and lead to a delayed impairment in cognitive tasks. nih.gov These initial studies provided direct, albeit artificial, evidence of the neurotoxic potential of Aβ peptides in a living organism.
A significant leap forward came with the development of transgenic mouse models in the mid-1990s. aginganddisease.org These models were engineered to overexpress human amyloid precursor protein (APP) with mutations linked to familial Alzheimer's disease. altex.org This led to age-dependent accumulation of human Aβ peptides, including Aβ(1-40), and the formation of amyloid plaques, mimicking a key pathological feature of the human disease. scielo.br These transgenic models have been instrumental in dissecting the amyloid cascade hypothesis and for testing potential therapeutic interventions. altex.orgjci.org Research on these models has highlighted the critical role of the Aβ42/Aβ40 ratio, with an increased ratio being associated with accelerated amyloid deposition. mdpi.com The study of how endogenous murine Aβ interacts with the transgene-driven human Aβ has also become an important area of investigation, revealing that the presence of the murine peptide can alter the properties and solubility of the resulting amyloid aggregates. nih.govnih.gov
Table 2: Key Research Findings on Rodent Beta-Amyloid Peptide (1-40)
| Research Focus | Animal Model | Key Findings | Reference |
|---|---|---|---|
| In vivo Fibrillogenesis | Rat | Freshly solubilized human Aβ(1-40) injected into the brain formed amyloid fibrils, whereas Aβ(1-42) did not. | nih.govjneurosci.org |
| Cognitive Impairment | Rat | Injection of Aβ(1-40) into the nucleus basalis caused a delayed impairment in object recognition performance. | nih.gov |
| Cerebrovascular Function | Mouse (transgenic) | Topical application of exogenous Aβ(1-40) to the neocortex attenuated the increase in blood flow during somatosensory activation. | nih.gov |
| Aggregate Solubility | Mouse (transgenic) | Co-expression of murine APP with human APP increased the detergent solubility of the resulting amyloid deposits. | nih.gov |
| Neurotoxicity | Mouse (primary neurons) | Rodent Aβ(1-42) exhibited similar neurotoxic properties to human Aβ(1-42), causing significant neuronal death. | nih.gov |
| Oxidative Stress | In vitro | Rodent Aβ(1-42) induced significant protein oxidation and lipid peroxidation, similar to human Aβ(1-42). |
Properties
Molecular Weight |
4233.8 |
|---|---|
sequence |
DAEFGHDSGFEVRHQKLVFFAEDVGSNKGAIIGLMVGGVV |
Origin of Product |
United States |
Physiological Roles and Normal Processing of Beta Amyloid Peptide 1 40 in Murine/rodent Systems
Biosynthesis of Amyloid Precursor Protein (APP) in Rodents
Amyloid precursor protein (APP) is a type I transmembrane glycoprotein (B1211001) that is integral to neuronal development, synapse formation, and repair. aginganddisease.org In rodents, as in humans, APP is expressed in various tissues, with particularly high levels in the brain. nih.gov The gene encoding APP is highly conserved across species, with mouse and rat APP sharing significant homology with human APP. nih.gov However, there are three key amino acid differences in the Aβ region between rodent and human APP, which can affect its processing and aggregation properties. nih.gov
The biosynthesis of APP begins in the endoplasmic reticulum, where it undergoes post-translational modifications before being transported through the Golgi apparatus to the cell surface. aginganddisease.org The expression of the APP gene in rodents is regulated in a tissue-specific manner. For instance, studies in rats have shown that both the endogenous rat APP and a transgenic human APP are expressed more significantly in the brain, kidney, and lung compared to the heart and liver. nih.gov This suggests the presence of regulatory elements within the APP sequence itself that control its tissue-specific expression. nih.gov
Amyloidogenic Processing Pathways Yielding Rodent Aβ(1-40)
The generation of Aβ(1-40) occurs through the amyloidogenic pathway, a series of proteolytic cleavages of APP by specific enzymes known as secretases. mdpi.comabcam.com This pathway is a normal metabolic process in rodent brains. nih.gov
β-Secretase (BACE1) Cleavage of APP in Rodents
The initial and rate-limiting step in the amyloidogenic pathway is the cleavage of APP by β-secretase, with β-site APP cleaving enzyme 1 (BACE1) being the primary enzyme responsible in neurons. nih.govmdpi.com BACE1 is a type I transmembrane aspartyl protease. frontiersin.org In rodents, BACE1 cleaves APP at two main sites: the Asp+1 site (β-site) and the Glu+11 site (β'-site). nih.gov Cleavage at the Asp+1 site generates the N-terminus of the full-length Aβ peptide and a membrane-bound C-terminal fragment known as C99. nih.govoup.com Cleavage at the Glu+11 site, which is the predominant cleavage site for wild-type APP under normal conditions in rodents, produces a truncated Aβ peptide and a C89 fragment. nih.gov Studies on BACE1-deficient mice have demonstrated that the secretion of Aβ peptides, including Aβ(1-40), is abolished in cortical neurons, confirming BACE1's essential role in initiating Aβ generation. jhu.edu
γ-Secretase Activity and Aβ(1-40) Generation in Rodent Cells
Following β-secretase cleavage, the resulting C99 fragment is further processed by the γ-secretase complex. mdpi.com This complex is composed of several proteins, including presenilin (PS1 or PS2) as the catalytic core, nicastrin, APH-1, and PEN-2. plos.org γ-secretase cleaves C99 within the transmembrane domain at multiple sites, leading to the generation of Aβ peptides of varying lengths, with Aβ(1-40) being the most abundant species produced under physiological conditions. mdpi.comabcam.comnih.gov The cleavage by γ-secretase also releases the APP intracellular domain (AICD). mdpi.com Studies in mouse and rat brain tissue have shown that γ-secretase activity is subject to age- and gender-dependent regulation, which can influence the ratio of different Aβ species produced. plos.org For instance, aged mouse brains exhibit an increased Aβ42 to Aβ40 ratio. plos.org
Non-Amyloidogenic Processing and its Regulation in Murine Brains
In addition to the amyloidogenic pathway, APP can be processed via the non-amyloidogenic pathway, which precludes the formation of Aβ. abcam.comoup.com This pathway is initiated by α-secretase, which cleaves APP within the Aβ domain. oup.com This cleavage produces a soluble ectodomain called sAPPα and a membrane-tethered C-terminal fragment (C83). researchgate.net Subsequent cleavage of C83 by γ-secretase generates the non-toxic p3 peptide and the AICD. nih.govoup.com
The balance between the amyloidogenic and non-amyloidogenic pathways is tightly regulated in murine brains. Factors that can influence this balance include the subcellular localization of APP and the secretases. aginganddisease.org For example, amyloidogenic processing predominantly occurs in endosomes, while non-amyloidogenic processing is more common at the plasma membrane. abcam.com Furthermore, certain proteins can modulate APP processing. For instance, X11-like (X11L), a protein expressed in the brain, has been shown to suppress the amyloidogenic metabolism of APP in mice. nih.gov
Proposed Physiological Functions of Endogenous Rodent Aβ(1-40)
Endogenous Aβ(1-40) in rodents is not merely a metabolic byproduct but is increasingly recognized for its physiological roles, particularly in the central nervous system. semanticscholar.org
Modulation of Synaptic Plasticity and Neuronal Activity in Rodents
A significant body of evidence suggests that Aβ(1-40) plays a crucial role in modulating synaptic plasticity and neuronal activity in rodents. nih.gov Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. nih.gov
Research has shown that Aβ peptides, including Aβ(1-40), are released during normal synaptic activity. frontiersin.org This activity-dependent release suggests a role in a homeostatic feedback loop that regulates neuronal excitability. open.edu Specifically, Aβ can depress excitatory synaptic transmission, thereby preventing neuronal overexcitation. frontiersin.orgopen.edu
The effects of Aβ on synaptic plasticity appear to be concentration-dependent, exhibiting a hormetic effect where low concentrations are beneficial and high concentrations are detrimental. en-journal.org Picomolar concentrations of Aβ, which are thought to be within the physiological range, have been shown to enhance long-term potentiation (LTP), a cellular correlate of learning and memory, in the hippocampus of mice and rats. frontiersin.orgtorvergata.itnih.gov Conversely, higher, nanomolar concentrations can impair LTP. nih.govfrontiersin.org Studies using antibodies to block endogenous rodent Aβ have demonstrated impairments in LTP and memory, which can be rescued by the application of human Aβ, highlighting the essential role of endogenous Aβ in these processes. nih.govfrontiersin.org The modulation of synaptic plasticity by Aβ(1-40) is thought to be mediated, at least in part, through its interaction with α7-nicotinic acetylcholine (B1216132) receptors (α7-nAChRs). frontiersin.orgmdpi.com
Interactive Data Table: Key Enzymes in Rodent Aβ(1-40) Processing
| Enzyme | Function | Primary Location | Effect of Deficiency/Inhibition in Rodents |
| BACE1 | Initiates amyloidogenic pathway by cleaving APP at the β-site. nih.govmdpi.com | Neurons | Abolishes Aβ peptide secretion. jhu.edu |
| γ-Secretase | Cleaves C99 to generate Aβ peptides of varying lengths. mdpi.commdpi.com | Cell membrane, endosomes | Alters Aβ production and ratio of Aβ species. plos.org |
| α-Secretase | Initiates non-amyloidogenic pathway by cleaving APP within the Aβ domain. oup.com | Plasma membrane | Prevents Aβ formation. abcam.com |
Interactive Data Table: Effects of Aβ(1-40) on Rodent Synaptic Plasticity
| Aβ(1-40) Concentration | Effect on Long-Term Potentiation (LTP) | Observed in |
| Picomolar (Physiological) | Enhancement | Mouse and rat hippocampus. frontiersin.orgtorvergata.it |
| Nanomolar (Supraphysiological) | Impairment | Mouse and rat hippocampus. nih.govfrontiersin.org |
| Endogenous (Blocked) | Impairment | Rodent hippocampus. nih.govfrontiersin.org |
Potential Roles in Neuroprotection and Oxidative Stress Response in Murine Systems
The Beta-Amyloid Peptide (1-40) (Aβ(1-40)) exhibits a complex and often contradictory role in the central nervous system of murine models, participating in both neuroprotective pathways and the induction of oxidative stress. Under normal physiological conditions, Aβ(1-40) is the most abundantly secreted Aβ species, constituting about 90-95% of the total secreted Aβ. ulisboa.ptnih.gov While its longer, more aggregation-prone counterpart, Aβ(1-42), is more commonly associated with pathology, research in rodent models indicates that Aβ(1-40) possesses intrinsic biological activities that can be either beneficial or detrimental depending on its concentration, aggregation state, and the surrounding cellular environment.
Evidence suggests a neuroprotective function for Aβ(1-40), particularly in counteracting the toxicity induced by Aβ(1-42). In both cell cultures and in rat brains, Aβ(1-40) has been shown to prevent neuronal death induced by Aβ(1-42). researchgate.net This protective effect is attributed not to metal chelation but to its ability to inhibit the transformation of Aβ(1-42) into a β-sheet structure and subsequent fibril formation. researchgate.net Furthermore, some studies propose that the monomeric forms of both Aβ(1-40) and Aβ(1-42) are physiologically active and support the survival of neurons. nih.gov This "loss-of-function" hypothesis posits that the pathological aggregation of Aβ peptides in disease states might deplete the pool of these neuroprotective monomers, thereby contributing to neuronal degeneration. nih.gov Aβ(1-40) has also been described as an antioxidant molecule capable of quenching metal ions and inhibiting the generation of metal-mediated oxygen radicals. researchgate.net
Conversely, a substantial body of research demonstrates that Aβ(1-40) can induce oxidative stress. nih.gov In rat hippocampal astrocyte cultures, Aβ(1-40) was found to induce oxidative stress in cells from both male and female subjects, although it did not cause endoplasmic reticulum stress. nih.gov The injection of Aβ(1-40) into the rat hippocampus has been used as a model to elicit pathological changes, where it is shown to induce oxidative stress, characterized by an increase in hydrogen peroxide and lipid peroxide production in neurons. diva-portal.orgacs.org Studies using this rat model have quantified significant changes in oxidative stress markers within hippocampal tissue following Aβ(1-40) administration. diva-portal.org For instance, levels of malondialdehyde (MDA), a marker of lipid peroxidation, and nitrite (B80452) content were elevated, while the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD) was reduced. diva-portal.org This peptide can interact with mitochondria, leading to the production of free radicals and subsequent cellular dysfunction. diva-portal.org
Table 1: Effect of Intrahippocampal Aβ(1-40) Injection on Oxidative Stress Markers in Rat Hippocampus
| Marker | Sham-Operated Group | Aβ(1-40)-Injected Group | Percentage Change | Reference |
| Malondialdehyde (MDA) | 6.1 ± 0.7 nmol/mg protein | 9.3 ± 0.8 nmol/mg protein | ~52.5% Increase | diva-portal.org |
| Nitrite Content | 5.9 ± 0.6 nmol/mg protein | 8.8 ± 0.7 nmol/mg protein | ~49.2% Increase | diva-portal.org |
| Superoxide Dismutase (SOD) Activity | 7.2 ± 0.6 unit/mg protein | 3.8 ± 0.7 unit/mg protein | ~47.2% Decrease | diva-portal.org |
Data derived from a study on an Aβ(1-40)-injected rat model of Alzheimer's disease. diva-portal.org
Anti-microbial Properties and Immune Modulation in Rodent Models
Beyond its roles in neuroprotection and oxidative stress, Beta-Amyloid peptide is increasingly recognized as an effector molecule of the innate immune system, possessing both anti-microbial and immunomodulatory properties. plos.org This function has been characterized in rodent models and cell culture systems, suggesting that Aβ deposition could, in some instances, be a protective response to pathogenic threats.
Aβ is considered an antimicrobial peptide (AMP), a class of molecules that form a primary defense against a wide range of pathogens. plos.orgmdpi.com In vitro studies have shown that synthetic Aβ peptides, including rodent Aβ42, exhibit antibiotic activity against both Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. plos.orgplos.org The potency of Aβ has been reported to be equivalent to, and in some cases greater than, that of LL-37, a well-characterized human AMP. plos.orgnih.gov While Aβ(1-42) often shows greater potency, Aβ(1-40) has demonstrated moderate anti-yeast activity. mdpi.com In vivo studies support this protective role; in a transgenic mouse model of Alzheimer's disease (5XFAD), the expression of Aβ was found to protect against bacterial infections. nih.gov Furthermore, Salmonella Typhimurium infection in the brains of these mice led to an accelerated deposition of beta-amyloid that co-localized with the bacteria, suggesting Aβ acts to entrap pathogens. nih.gov
In addition to its direct antimicrobial action, Aβ(1-40) is a significant modulator of immune responses in the brain. Microglia, the resident immune cells of the CNS, are known to migrate towards and surround Aβ plaques within a day of their formation in mouse models. frontiersin.org This interaction can lead to the clearance of Aβ but also to the release of inflammatory mediators. nih.govfrontiersin.org In rat hippocampal astrocyte cultures, Aβ(1-40) induces both pro-inflammatory and anti-inflammatory responses. nih.gov Studies involving immunization in AD mouse models have shown that modulating the immune system's response to Aβ can have therapeutic effects. For example, immunization with certain Aβ derivatives can elicit an antibody response that reduces amyloid plaque burden. jneurosci.orgmdpi.com Interestingly, recent research in multiple AD mouse models (3xTgAD, APP/PS1, and 5xFAD) has shown that a deficiency or elimination of B-cells leads to a reduction in amyloid deposits and improved cognitive function, indicating a complex role for the adaptive immune system in modulating Aβ pathology. mdpi.com Furthermore, Aβ peptides can enhance the proliferative response of activated T-lymphocytes, suggesting a broader, unspecific modulatory effect on the immune system. plos.org
Table 2: Summary of Antimicrobial Activity of Beta-Amyloid Peptides
| Pathogen | Peptide Variant(s) with Activity | Observed Effect in Rodent/In Vitro Models | Reference |
| Gram-negative bacteria | Aβ42, Aβ40 | Antibiotic activity demonstrated. | plos.org |
| Gram-positive bacteria | Aβ42, Aβ40 | Antibiotic activity demonstrated. | plos.org |
| Candida albicans (yeast) | Aβ42 (potent), Aβ(1-40) (moderate) | Anti-yeast activity. | plos.orgmdpi.com |
| Salmonella Typhimurium | Aβ (in 5XFAD mice) | Aβ deposition seeded by bacteria, leading to entrapment. | nih.gov |
Aggregation and Biophysical Properties of Beta Amyloid Peptide 1 40 in Model Systems
Aggregation Kinetics and Conformational States of Murine/Rodent Aβ(1-40)
The aggregation of Aβ(1-40) is a complex, multi-step process that is kinetically controlled. In solution, the peptide can exist in various conformational states, transitioning from soluble monomers to highly organized fibrillar structures. nih.govnih.gov The kinetics of this process can be monitored in real-time using techniques such as Thioflavin T (ThT) fluorometry, which detects the formation of β-sheet-rich structures, and circular dichroism, which tracks changes in secondary structure. nih.govresearchgate.net
The aggregation pathway of Aβ(1-40) follows a nucleation-dependent polymerization model, beginning with soluble, largely unstructured monomers. researchgate.netaimspress.com These monomers undergo a conformational change to form an activated state, which then self-associates into small, soluble oligomers. researchgate.netaimspress.com These oligomeric species are considered key intermediates and can exist in various forms, including low-molecular-weight (LMW) and high-molecular-weight (HMW) assemblies. nih.gov
The transition from oligomer to fibril is marked by a significant structural rearrangement. nih.gov Infrared spectroscopy studies on Aβ(1-40) have shown that early-stage oligomers are characterized by an antiparallel β-sheet conformation. nih.gov As aggregation proceeds, these oligomers convert into protofibrils and ultimately mature fibrils, a process that involves a major structural transition to a parallel β-sheet organization. nih.gov This conversion is described by the rupture and formation of hydrogen bonds, reorientation of β-strands, and elongation of the β-sheets. nih.gov Atomic Force Microscopy (AFM) imaging corroborates this transition, initially showing small, spherical oligomers that evolve into larger protofibrils and finally long, unbranched fibrils. nih.govnih.gov
Several physicochemical factors significantly influence the aggregation kinetics of Aβ(1-40) in both laboratory settings and biological environments.
Amino Acid Sequence: The primary structure of rodent Aβ is a critical determinant of its aggregation propensity. Mouse and rat Aβ(1-40) differ from the human sequence at three positions: Arg5 for Gly (R5G), Tyr10 for Phe (Y10F), and His13 for Arg (H13R). nih.govnih.gov The substitution at His13 is particularly important as it disrupts a key metal coordination site, making the rodent peptide significantly less prone to zinc-induced aggregation. nih.govnih.gov The altered sequence in rats can lead to the formation of a stable, well-defined dimer when complexed with zinc, which is less prone to further oligomerization compared to its human counterpart. nih.gov
pH: The pH of the environment plays a crucial role. Aggregation rates are accelerated under acidic conditions, approaching the isoelectric point of the peptide. bohrium.com This is because the reduction in net charge minimizes electrostatic repulsion, favoring intermolecular contacts and promoting aggregation. bohrium.com Aggregates formed at a lower pH (e.g., 5.5) tend to be shorter, less ordered, and more cytotoxic compared to the long fibrils formed at neutral pH. bohrium.com
Ionic Strength: High salt concentrations promote Aβ(1-40) aggregation by shielding electrostatic charges and through direct interactions between the ions and the peptide. researchgate.net The effect can be ion-specific, with certain salts from the Hofmeister series, such as MgCl₂, showing a pronounced effect on accelerating aggregation. researchgate.net
Co-factors and Environment: In rodent tissues, other factors can modulate aggregation. While soluble human Aβ(1-40) injected into a rat brain can assemble into amyloid fibrils, Aβ(1-42) tends to form amorphous, non-fibrillar deposits, suggesting the presence of factors in the rat brain that differentially regulate the fibrillar assembly of Aβ isoforms. jneurosci.org Furthermore, in transgenic mice expressing human amyloid precursor protein (APP), the endogenous mouse Aβ can co-deposit with the human peptide, altering the solubility and distribution of the resulting amyloid aggregates. nih.gov
Table 1: Factors Influencing Aβ(1-40) Aggregation in Rodent Models
| Factor | Effect on Aggregation | Mechanism | Citation(s) |
|---|---|---|---|
| Amino Acid Sequence | Rodent Aβ has a lower aggregation propensity than human Aβ. | Three amino acid substitutions (R5G, Y10F, H13R) disrupt metal binding (especially zinc) and alter intermolecular interactions, favoring stable dimers over large oligomers. | nih.govnih.gov |
| pH | Lower (acidic) pH accelerates aggregation. | Reduces net peptide charge, minimizing electrostatic repulsion and favoring the formation of intermolecular contacts. | bohrium.com |
| Ionic Strength | Higher salt concentrations promote aggregation. | Shields peptide charges and may alter water surface tension, facilitating protein-protein interactions. | researchgate.net |
| Metal Ions (e.g., Zinc) | Less effective at inducing aggregation in rodent Aβ compared to human Aβ. | The H13R substitution in rodent Aβ disrupts the primary zinc coordination site critical for aggregation. | nih.govnih.gov |
| Brain Environment | The rat brain environment contains factors that can differentially influence the aggregation of Aβ isoforms. | Soluble human Aβ(1-40) forms fibrils, while Aβ(1-42) forms amorphous aggregates, suggesting the presence of inhibitory or modulatory factors. | jneurosci.org |
Seeding Phenomena and Induced Aggregation of Aβ(1-40) in Rodent Brain
A critical aspect of amyloid biology is the "seeding" phenomenon, a process with parallels to prion diseases, where pre-formed amyloid aggregates can act as templates to induce the aggregation of soluble, endogenous peptides. nih.govbiorxiv.org This has been demonstrated extensively in rodent models. The intracerebral injection of brain extracts containing aggregated Aβ seeds into transgenic mice or rats that express human APP can dramatically accelerate the onset and extent of amyloid deposition. nih.govnih.gov
This induced aggregation is not random; the molecular structure of the fibrils in the seed material is propagated to the newly formed fibrils. pnas.org Studies have shown that synthetic Aβ(1-40) fibrils seeded with material from Alzheimer's disease brains adopt a distinct structure that is consistent across different patient-derived seeds. pnas.org This demonstrates a templated conformational change, where the seed imposes its structure onto the soluble peptides of the host. biorxiv.org
This principle has been successfully applied in a transgenic rat model (APP21) that expresses human Aβ but does not spontaneously form deposits within its lifespan. nih.gov Following a single intrahippocampal injection of brain extract containing Aβ seeds, these rats developed significant Aβ deposition, confirming that exogenous seeds can induce pathology in a host that is otherwise resistant to spontaneous aggregation. nih.gov
Structural Characterization of Aβ(1-40) Aggregates from Rodent Models
Aggregates of Aβ(1-40) derived from or formed within rodent models exhibit structural polymorphism. Using techniques like electron microscopy, solid-state Nuclear Magnetic Resonance (NMR), and infrared spectroscopy, researchers have identified various aggregate structures.
In rodent brains, Aβ(1-40) can form both classic amyloid fibrils and non-fibrillar amorphous or granular aggregates. jneurosci.orgnih.gov Electron microscopy of aggregates formed from injecting soluble Aβ(1-40) into rat brains revealed fibrillar structures similar to those in Alzheimer's disease. jneurosci.org In contrast, Aβ(1-42) formed non-fibrillar, amorphous material under the same conditions. jneurosci.org
Advanced in situ techniques, such as infrared microscopy, have been used to characterize aggregates directly within the brain tissue of transgenic mice. nih.gov These studies identified two primary types of structures:
Fibrillar Aggregates: Characterized by a strong infrared band indicating a well-ordered, parallel β-sheet structure. nih.gov
Oligomeric/Granular Aggregates: Displaying spectral features of a non-fibrillar, less-ordered β-sheet structure. nih.gov
In aged transgenic mouse models like APP23, which predominantly generates Aβ(1-40), amyloid plaques often exhibit structural heterogeneity. acs.org The plaque core is typically composed of compact, tightly packed Aβ(1-40) fibrils, while the surrounding corona consists of more diffusely packed fibrils. acs.org This structural difference within a single plaque highlights the complex deposition process in a living biological system.
Table 2: Structural Characteristics of Rodent Aβ(1-40) Aggregates
| Aggregate Type | Secondary Structure | Morphology (via EM/AFM) | Key Features | Citation(s) |
|---|---|---|---|---|
| Monomer | Random coil / Disordered | Not applicable | Soluble precursor to all aggregated forms. | researchgate.netaimspress.com |
| Oligomer | Antiparallel β-sheet | Small, spherical particles (~1.5 nm height) | Soluble, intermediate species; considered a key pathogenic form. | nih.gov |
| Protofibril / Fibril | Parallel β-sheet | Long, unbranched, twisted filaments (~10 nm width) | Insoluble, highly organized; form the core of amyloid plaques. The transition from oligomer involves a major structural reorientation. | nih.govnih.govacs.org |
| Amorphous Aggregate | Disordered / Non-fibrillar β-sheet | Amorphous, non-fibrillar material | Observed with Aβ(1-42) in rat brains, suggesting environmental factors can prevent fibrillization of certain isoforms. | jneurosci.orgnih.gov |
Pathogenic Mechanisms of Beta Amyloid Peptide 1 40 in Rodent Models of Neuropathology
Aβ(1-40) Oligomer-Mediated Neurotoxicity in Rodent Neuronal Cultures
The accumulation of soluble oligomeric forms of beta-amyloid is considered a primary cause of the neurodegeneration seen in Alzheimer's disease. nih.gov In vitro studies using rodent neuronal cultures have been pivotal in understanding the direct toxic effects of Aβ(1-40) oligomers. Research has shown that the binding of Aβ(1-40) trimers and tetramers to mouse cortical neurons is significantly correlated with neuronal cell death. nih.gov These soluble oligomeric species are now widely believed to be the most neurotoxic form of Aβ. jneurosci.orguni-konstanz.de Studies on primary neurons from Tg2576 transgenic mice, which overproduce Aβ, demonstrate that Aβ aggregates into oligomers within the endosomal vesicles and along microtubules inside neuronal processes, mirroring observations in the brains of these mice and in human AD patients. jneurosci.org
Aβ(1-40) oligomers are potent disruptors of synaptic function and plasticity, which are the cellular underpinnings of learning and memory. A primary electrophysiological correlate of this dysfunction is the impairment of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.
Microinjection of fibrillated Aβ(1-40) into the CA1 region of the rat hippocampus has been shown to significantly impair LTP. nih.gov Similarly, soluble Aβ(1-40) oligomers block hippocampal LTP in wild-type mouse hippocampal slices. nih.govresearchgate.net This impairment is dose-dependent, with nanomolar concentrations of synthetic Aβ(1-40) dimers significantly inhibiting LTP, while monomeric forms have no effect even at higher concentrations. researchgate.net The mechanism for this disruption is complex, involving an imbalance between glutamatergic and GABAergic transmission. nih.gov Aβ(1-40) oligomers can interfere with glutamate (B1630785) uptake, leading to increased neuronal excitability and a subsequent breakdown of synaptic plasticity. nih.gov Furthermore, studies have shown that Aβ(1-40) can lead to a reduction in the number of functional, or "silent," synapses in the hippocampal CA1 neurons of rats. nih.gov This synaptic failure is associated with a decrease in the expression of crucial postsynaptic density proteins like PSD95. nih.gov
Table 1: Effects of Aβ(1-40) on Synaptic Function in Rodent Models
| Experimental Model | Aβ Species | Key Finding | Reference |
| Rat Hippocampus (in vivo) | Fibrillar Aβ(1-40) | Impaired LTP in CA1 neurons. | nih.gov |
| Mouse Hippocampal Slices | Soluble Aβ(1-40) oligomers | Blocked LTP and EPSP-spike (E-S) potentiation. | nih.gov |
| Mouse Hippocampal Slices | Synthetic Aβ(1-40) dimers | Dose-dependent inhibition of LTP. | researchgate.net |
| Rat Hippocampus (in vivo) | Fibrillar Aβ(1-40) | Decreased expression of PSD95. | nih.gov |
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is an early and significant event in Aβ-mediated pathology. jneurosci.orgnih.gov The brain's high oxygen consumption and lipid-rich composition make it particularly vulnerable to oxidative damage. mdpi.com Studies have demonstrated that Aβ(1-40) can induce the production of ROS. jneurosci.orgmdpi.com In wild-type mice, neocortical application of Aβ(1-40) leads to an increase in ROS production at the vascular level. jneurosci.org This vascular oxidative stress is considered an early event in the brain dysfunction associated with Aβ. jneurosci.org The source of these ROS has been linked to the activation of NADPH oxidase, an enzyme complex found in cerebral vessels. jneurosci.org This Aβ-induced oxidative stress leads to damage of essential biomolecules, including lipids and proteins, which in turn compromises cellular function and can ultimately lead to neurodegeneration. mdpi.commdpi.com
Aβ(1-40) can directly trigger neuronal cell death through apoptosis, a form of programmed cell death. Treatment of cultured rat cortical neurons with aggregated Aβ(1-40) results in widespread neuronal death that exhibits the hallmarks of apoptosis, including chromatin condensation and DNA fragmentation. nih.govjneurosci.org This process is associated with the induction of immediate early genes like c-jun and c-fos, which are involved in apoptotic signaling. nih.gov
Studies using cortical neurons from transgenic mice that express human Aβ(1-40) show these neurons have a significantly increased vulnerability to apoptosis induced by trophic factor withdrawal compared to non-transgenic neurons. e-century.us The apoptotic cascade initiated by Aβ(1-40) involves multiple pathways. One critical pathway is mediated through the tumor necrosis factor type I receptor (TNFRI), a death receptor. jneurosci.org Aβ(1-40) induces neuronal apoptosis via TNFRI, which leads to an alteration in the expression of apoptotic protease-activating factor (Apaf-1) and subsequent activation of nuclear factor κB (NF-κB). jneurosci.org Another mechanism involves the c-Jun N-terminal kinase (JNK)-dependent downregulation of the anti-apoptotic protein Bcl-w, which leads to the translocation of the pro-apoptotic protein Smac from the mitochondria to the cytosol. nih.gov Furthermore, Aβ deposition in 5xFAD mice has been shown to upregulate miR-16-5p, which induces apoptosis by directly targeting and suppressing the anti-apoptotic factor BCL-2. bohrium.com
Table 2: Apoptotic Pathways Activated by Aβ(1-40) in Rodent Models
| Model System | Key Pathway/Mediator | Outcome | Reference |
| Rat Cortical Neurons | Induction of c-jun, c-fos | Apoptotic neuronal death. | nih.gov |
| Mouse Hippocampal Neurons | TNFRI / Apaf-1 / NF-κB | TNFRI-dependent apoptosis. | jneurosci.org |
| Mouse Cortical Neurons | JNK / Bcl-w / Smac | Downregulation of Bcl-w and Smac release. | nih.gov |
| 5xFAD Mouse Model | miR-16-5p / BCL-2 | Downregulation of BCL-2, inducing apoptosis. | bohrium.com |
Inflammatory Responses Induced by Aβ(1-40) in Rodent Glial Cells
Neuroinflammation, characterized by the activation of glial cells (microglia and astrocytes), is a prominent feature of the brain's response to Aβ deposition. jneurosci.org Aβ peptides are potent activators of these immune cells, triggering the release of inflammatory mediators that can be both beneficial and detrimental. nih.govkoreamed.org
The accumulation of Aβ(1-40) in the brain parenchyma leads to a robust glial response known as gliosis. This involves the activation and proliferation of both astrocytes (astrogliosis) and microglia (microgliosis) in close proximity to amyloid deposits. nih.govdiva-portal.org In rat models, the injection of fibrillar Aβ(1-40) into the striatum causes marked and long-lasting increases in both microgliosis and astrogliosis. nih.gov Similarly, in APPArcSwe transgenic mice, an age-dependent increase in astrogliosis, measured by the glial fibrillary acidic protein (GFAP) marker, correlates with the increase in Aβ(1-40) levels and total plaque load. diva-portal.org Activated microglia and astrocytes cluster around Aβ deposits, a process thought to form a protective barrier to sequester the plaque and limit its toxicity. frontiersin.orgnih.gov However, this glial activation is a double-edged sword, as these cells also release potentially neurotoxic inflammatory molecules. frontiersin.org Studies show that Aβ acts as an upstream activator for astroglial nuclear factor kappa B (NF-κB), leading to the release of complement C3, which in turn can modulate microglial activity and amyloid pathology. jneurosci.org
A key consequence of glial activation by Aβ(1-40) is the production and release of pro-inflammatory cytokines. nih.gov These signaling molecules can exacerbate the neuroinflammatory cycle and contribute to neuronal damage. amegroups.cnamegroups.org In organotypic brain slice cultures from PS1/APPsw transgenic mice, which accumulate high levels of Aβ, there is a significant increase in several pro-inflammatory cytokines. nih.gov The levels of these cytokines directly correlate with the amount of both soluble and insoluble Aβ(1-40) present in the brain, suggesting that Aβ accumulation is a primary driver of this neuroinflammatory response. nih.govresearchgate.net In vitro studies using murine microglia and astrocytes confirm that Aβ(1-40) stimulation induces the release of these inflammatory mediators. nih.gov This cytokine release is often mediated by the activation of key signaling pathways like NF-κB and JNK. nih.gov
Table 3: Pro-inflammatory Cytokines Increased by Aβ(1-40) in Murine Models
| Cytokine | Model System | Reference |
| Tumor Necrosis Factor-α (TNF-α) | PS1/APPsw Transgenic Mice | nih.govresearchgate.net |
| BV-2 Microglia (in vitro) | nih.gov | |
| Interleukin-6 (IL-6) | PS1/APPsw Transgenic Mice | nih.govresearchgate.net |
| BV-2 Microglia (in vitro) | nih.gov | |
| Interleukin-1β (IL-1β) | PS1/APPsw Transgenic Mice | nih.govresearchgate.net |
| BV-2 Microglia (in vitro) | nih.gov | |
| Interleukin-1α (IL-1α) | PS1/APPsw Transgenic Mice | nih.govresearchgate.net |
| Interleukin-12p40 (IL-12p40) | PS1/APPsw Transgenic Mice | nih.govresearchgate.net |
| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | PS1/APPsw Transgenic Mice | nih.govresearchgate.net |
Role of Aβ(1-40) in Cerebral Amyloid Angiopathy (CAA) in Rodent Models
Cerebral Amyloid Angiopathy (CAA) is a significant pathological feature of Alzheimer's disease (AD) and a risk factor for dementia and hemorrhagic stroke. nih.gov The deposition of amyloid-β (Aβ) peptides in the walls of cerebral blood vessels is the defining characteristic of CAA. nih.gov Transgenic rodent models have been instrumental in elucidating the specific role of Aβ(1-40) in the pathogenesis of CAA. nih.govnih.gov
Studies using various transgenic mouse models have demonstrated that Aβ(1-40) plays a crucial role in the development of vascular amyloidosis. nih.gov While both Aβ(1-40) and Aβ(1-42) are involved in AD pathology, a higher ratio of Aβ(1-40) to Aβ(1-42) has been shown to preferentially promote the deposition of amyloid in the vasculature over the brain parenchyma. nih.gov Mouse models engineered to overexpress human amyloid precursor protein (APP) with mutations that favor the production of Aβ(1-40) consistently develop significant CAA. nih.govelsevier.es For instance, APPDutch mice, which express APP with the E693Q mutation, develop severe CAA with minimal parenchymal plaque formation, strongly suggesting that neuronally produced Aβ, particularly Aβ(1-40), is a primary driver of cerebrovascular amyloid pathology. elsevier.es
The pathogenic mechanisms of Aβ(1-40) in CAA in rodent models involve several key processes:
Impaired Clearance: A primary factor contributing to the accumulation of Aβ(1-40) in the vessel walls is the impairment of its clearance from the brain. nih.gov Rodent models have shown that defects in the perivascular drainage pathways, which are responsible for removing solutes from the brain interstitial fluid, lead to the retention and subsequent aggregation of Aβ(1-40) around smooth muscle cells in the tunica media of arteries and arterioles.
Neuroinflammation: The deposition of Aβ(1-40) in the vasculature triggers a local inflammatory response. nih.gov This is characterized by the activation of microglia and astrocytes in the vicinity of the affected vessels, which can contribute to vascular damage.
Cerebral Hemorrhage: A critical consequence of severe CAA is the increased risk of cerebral hemorrhage. nih.gov In rodent models, the accumulation of Aβ(1-40) in the vessel walls leads to the degeneration of smooth muscle cells and a weakening of the vessel integrity, making them prone to rupture and bleeding. nih.gov
Table 1: Key Rodent Models for Studying Aβ(1-40) in CAA
| Model | Key Features | Primary Pathological Outcome related to Aβ(1-40) |
|---|---|---|
| APPDutch Mice | Express human APP with the E693Q (Dutch) mutation. elsevier.es | Predominant and severe Cerebral Amyloid Angiopathy (CAA). elsevier.es |
| APP23 Mice | Express human APP with the Swedish (K670N/M671L) mutation. | Develop both parenchymal plaques and CAA, with Aβ(1-40) being the main component of vascular deposits. |
| Tg2576 Mice | Express human APP with the Swedish (K670N/M671L) mutation. aginganddisease.org | Exhibit age-dependent Aβ deposition, including vascular amyloid. aginganddisease.org |
Interaction with Tau Pathology in Transgenic Rodent Models
The interplay between Aβ peptides and tau protein is a central aspect of Alzheimer's disease pathogenesis. ijbs.comnih.gov While much of the focus has been on the role of Aβ(1-42) in initiating tau pathology, evidence from transgenic rodent models suggests that Aβ(1-40) also contributes to this pathological cascade. elsevier.esnih.gov
The "amyloid cascade hypothesis" posits that the accumulation of Aβ is an upstream event that triggers a cascade of downstream pathological changes, including the hyperphosphorylation and aggregation of tau into neurofibrillary tangles (NFTs). ijbs.comnih.gov Rodent models that co-express mutated forms of human APP and tau have been crucial in demonstrating this synergistic interaction. nih.gov
The mechanisms by which Aβ(1-40) interacts with tau pathology in rodent models are complex and multifaceted:
Acceleration of Tau Phosphorylation: Aβ peptides can activate various kinases that are responsible for the hyperphosphorylation of tau. ijbs.com In a rat transgenic model expressing intracellular Aβ, the accumulation of the peptide was associated with the activation of the mitogen-activated protein kinase (MAPK) ERK2 and the subsequent phosphorylation of tau at epitopes associated with paired helical filaments (PHF-tau). nih.gov
Synergistic Neurotoxicity: The co-existence of Aβ and tau pathology leads to more severe neuronal dysfunction and cognitive deficits than either pathology alone. sci-hub.se Studies in triple-transgenic (3xTg-AD) mice, which develop both plaques and tangles, have shown that Aβ pathology precedes and exacerbates the development of tau pathology. elsevier.es
Tau-Dependent Aβ Toxicity: Interestingly, the neurotoxic effects of Aβ have been shown to be dependent on the presence of tau. nih.gov Reducing tau levels in APP transgenic mice can prevent behavioral deficits and other signs of Aβ-induced toxicity, suggesting that tau acts as a critical downstream mediator of Aβ's detrimental effects. nih.gov
Table 2: Findings on Aβ(1-40) and Tau Interaction in Rodent Models
| Finding | Rodent Model(s) | Implication |
|---|---|---|
| Aβ accumulation enhances tau pathology. nih.gov | APP/tau double transgenic mice nih.gov | Suggests Aβ acts upstream of tau in the pathological cascade. |
| Intracellular Aβ accumulation induces tau hyperphosphorylation via MAPK/ERK2 activation. nih.gov | Rat transgenic model expressing intracellular Aβ nih.gov | Provides a molecular link between Aβ and the development of tau pathology. |
| Aβ toxicity is dependent on the presence of tau. nih.gov | APP transgenic mice with reduced tau levels nih.gov | Highlights tau as a critical mediator of Aβ-induced neurotoxicity. |
Clearance and Degradation Mechanisms of Beta Amyloid Peptide 1 40 in Rodent Brain
Enzymatic Degradation of Aβ(1-40) in Murine Systems
Several key enzymes, primarily zinc metalloendopeptidases, are responsible for the catabolism of Aβ(1-40) in the brains of mice and rats. researchgate.net These proteases cleave the peptide into smaller, non-toxic fragments, preventing its aggregation. acs.org
Neprilysin (NEP) is recognized as one of the most significant Aβ-degrading enzymes in the brain. nih.govnih.gov It is a type II membrane glycoprotein (B1211001) whose active site faces the extracellular space, where Aβ peptides are secreted. nih.gov Studies using neprilysin gene-disrupted mice have provided definitive evidence for its role. These mice exhibit defects in the degradation of exogenously administered Aβ and show elevated endogenous Aβ levels in various brain regions, including the hippocampus and cortex. acs.org Conversely, increasing NEP expression in transgenic mouse models has been shown to reduce Aβ plaque formation. jneurosci.org
Research indicates that NEP cleaves monomeric Aβ(1-40) with high efficiency. core.ac.uk One in vitro study highlighted that NEP degraded 73% of Aβ(1-40) monomers, compared to only 27% of Aβ(1-42) monomers, underscoring its preferential activity towards the more soluble Aβ(1-40) isoform. core.ac.uk Experiments involving long-term administration of NEP inhibitors to rats also resulted in an approximately twofold increase in endogenous Aβ(1-40) levels in the brain. researchgate.net
Endothelin-Converting Enzyme (ECE-1): ECE-1, a homolog of NEP, is another crucial zinc metalloproteinase involved in Aβ(1-40) degradation. mdpi.comportlandpress.com Unlike NEP, which is most active at a neutral pH, ECE-1 functions optimally in more acidic environments, such as within endosomes and other subcellular compartments. mdpi.com Overexpression of ECE-1 in mouse cell lines led to a significant reduction in Aβ levels, while its inhibition had the opposite effect. mdpi.com Studies on knockout mice have confirmed its physiological importance; mice heterozygous for a null ECE-1 allele (homozygous knockout is lethal) showed significantly increased brain levels of both Aβ(1-40) and Aβ(1-42). scispace.com These findings establish ECE-1 as a physiological regulator of Aβ turnover in the rodent brain. nih.gov
Insulin-Degrading Enzyme (IDE): IDE is a thiol zinc-metalloendopeptidase primarily located in the cytosol, peroxisomes, and on the plasma membrane, and it plays a pivotal role in Aβ catabolism. d-nb.info Compelling evidence from rodent models supports its function. Mice with a targeted disruption of the IDE gene develop elevated levels of cerebral Aβ. d-nb.info Furthermore, a rat model with naturally occurring diabetes-associated mutations in the IDE gene demonstrates impaired Aβ degradation. d-nb.info In primary rat cortical neurons, extracellular Aβ levels were found to be regulated by proteolysis via IDE. portlandpress.com
Beyond NEP, ECE-1, and IDE, other proteases contribute to Aβ(1-40) breakdown in rodents, though their relative importance may be secondary.
Matrix Metalloproteinases (MMPs): Certain MMPs, which are zinc-dependent endopeptidases, are capable of degrading Aβ. Specifically, research has shown that Matrix Metalloproteinase-9 (MMP-9) is synthesized in neurons of the mouse hippocampus and can effectively degrade Aβ(1-40). core.ac.uk
Plasmin: The plasmin system, a broad-spectrum serine protease cascade, has also been shown to degrade Aβ in rodent models. portlandpress.com
Angiotensin-Converting Enzyme (ACE): While in vitro studies have shown that ACE can cleave Aβ, its in vivo role in regulating brain Aβ levels in rodents appears limited. mdpi.comnih.gov An analysis of mice with ACE expression restricted from the brain found no difference in Aβ(1-40) or Aβ(1-42) levels compared to wild-type controls, suggesting it is not a primary regulator of Aβ turnover in the murine brain. nih.gov
Non-Enzymatic Clearance Pathways
In addition to enzymatic breakdown, Aβ(1-40) is physically removed from the brain's interstitial fluid through transport mechanisms. These pathways are vital for preventing the accumulation of the soluble peptide.
A major route for Aβ clearance from the brain is its transport across the blood-brain barrier (BBB) into the peripheral circulation. nih.gov This process is primarily mediated by the Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1). jci.orgresearchgate.net LRP1 is expressed on brain capillary endothelial cells and facilitates the rapid efflux of Aβ from the brain. jci.orgnih.gov
Studies involving intracerebral microinjections in young mice demonstrated that Aβ(1-40) was quickly removed from the brain with a half-life of less than 25 minutes, mainly via vascular transport. jci.org This transport across the BBB was found to be 7.9-fold faster than clearance by interstitial fluid (ISF) bulk flow. jci.org Genetic evidence from mice with a knock-in mutation in the LRP1 gene showed reduced Aβ clearance from the brain to the blood. researchgate.netnih.gov Furthermore, brain endothelial-specific deletion of LRP1 in a mouse model resulted in a 3.7-fold increase in soluble brain Aβ(1-40) levels, confirming the critical role of this receptor in Aβ efflux. jci.org This LRP1-mediated clearance mechanism is age-dependent, with decreased LRP1 expression in older mice correlating with lower clearance rates. jci.org
| Parameter | Finding | Rodent Model | Source |
|---|---|---|---|
| Clearance Half-Life (t1/2) | ≤ 25 minutes (via BBB transport) | Young Mice | jci.org |
| Primary Clearance Route Contribution | ~74% via BBB Transport | Mice | jci.org |
| Secondary Clearance Route Contribution | ~11% via ISF Bulk Flow | Mice | jci.org |
| Impact of LRP1 Deletion | ~3.7-fold increase in soluble brain Aβ(1-40) | 5xFAD Mice | jci.org |
| Impact of Aging on Glymphatic Clearance | ~40% impairment in clearance | Aged Mice | portlandpress.com |
The glymphatic system is a brain-wide perivascular network that facilitates the exchange of cerebrospinal fluid (CSF) with interstitial fluid (ISF), promoting the clearance of solutes, including Aβ, from the brain parenchyma. portlandpress.comspringermedizin.de This system relies on the bulk flow of ISF, which is mediated by aquaporin-4 (AQP4) water channels located on the end-feet of astrocytes. springermedizin.de
In rodent models, fluorescently labeled Aβ(1-40) introduced into the CSF is observed to distribute into the brain via this peri-arterial pathway. researchgate.net The importance of this system is highlighted in AQP4 knockout mice, which exhibit significantly impaired glymphatic transport and a reduction in soluble Aβ clearance of approximately 55%. portlandpress.com Glymphatic function is also compromised during aging. Studies in aged mice show that the clearance of solutes like Aβ(1-40) from the brain parenchyma is impaired by about 40% compared to young mice. portlandpress.com Similarly, in the APP/PS1 mouse model, reduced CSF flow and ISF clearance were associated with Aβ accumulation, suggesting that glymphatic dysfunction can be a causal factor in peptide deposition. researchgate.net
Phagocytic Uptake by Microglia and Astrocytes in Murine Brain
The clearance of beta-amyloid (Aβ) peptides from the brain parenchyma is a critical process for maintaining neural homeostasis, and its impairment is a key factor in the pathology of Alzheimer's disease. Among the various clearance pathways, phagocytic uptake by glial cells, specifically microglia and astrocytes, represents a primary mechanism for the removal of Aβ in the brain. biorxiv.orgbiomolther.org In the murine brain, both microglia and astrocytes are actively involved in engulfing Aβ, although their roles and efficiencies can differ based on the specific context and pathological stage. nih.govspringermedizin.de
Microglia, as the resident immune cells of the central nervous system (CNS), are considered the principal phagocytes in the brain. jneurosci.org They are equipped with a variety of surface receptors that enable them to recognize and internalize Aβ. Studies have identified a receptor complex on microglia, comprising the B-class scavenger receptor CD36, α6β1 integrin, and CD47 (integrin-associated protein), which is crucial for mediating the phagocytosis of fibrillar Aβ. jneurosci.org Antagonists for each component of this receptor complex have been shown to block the phagocytic process, indicating that the engagement of this entire ensemble of receptors is necessary. jneurosci.org This interaction stimulates a β1 integrin-driven phagocytic process that is mechanistically distinct from classical phagocytosis. jneurosci.org In the early pathological stages of an Alzheimer's disease mouse model (APP/PS1), microglia significantly increase their uptake of interstitial fluid Aβ. springermedizin.de This is evidenced by the increased aggregation of Aβ within the cytoplasm of Iba1-positive microglia. springermedizin.de Furthermore, markers for phagocytosis (CD68) and lysosomal degradation (Lamp1) are elevated in the microglia of these mice, suggesting an enhanced phagocytic capacity. springermedizin.de
Astrocytes, while traditionally known for their roles in supporting neuronal function, also contribute significantly to Aβ clearance through phagocytosis. biorxiv.orgnih.gov Research using a pH-sensitive Aβ analogue (AβpH) stereotactically injected into the mouse somatosensory cortex demonstrated that both microglia and astrocytes internalize the peptide. nih.gov In these in vivo experiments, it was estimated that microglia were responsible for phagocytosing approximately 60% of the internalized AβpH, while astrocytes accounted for the remaining 40%. nih.gov However, a notable difference was observed in the post-phagocytic processing between the two cell types; microglia retained the internalized Aβ for up to three days, whereas astrocytes cleared it more rapidly. biorxiv.orgnih.gov In contrast to these findings, other studies in early-stage APP/PS1 mice observed negligible Aβ immunoreactive products within GFAP-positive astrocytes, suggesting that microglia are the primary phagocytes for Aβ in these specific conditions. springermedizin.de This suggests that the relative contribution of astrocytes to Aβ phagocytosis may vary depending on the stage of disease progression. nih.gov
The table below summarizes key research findings on the phagocytic uptake of Beta-Amyloid Peptide (1-40) by microglia and astrocytes in the murine brain.
| Cell Type | Key Findings | Experimental Model | Reference |
| Microglia | Mediate phagocytosis of fibrillar Aβ via a receptor complex including CD36, α6β1 integrin, and CD47. | Primary murine microglia in vitro | jneurosci.org |
| Microglia | Increase uptake and lysosomal degradation of Aβ in the early pathological stages. | APP/PS1 transgenic mice | springermedizin.de |
| Microglia | Account for approximately 60% of phagocytosed AβpH and retain it for up to 3 days. | In vivo injection of AβpH in mouse somatosensory cortex | nih.gov |
| Astrocytes | Account for approximately 40% of phagocytosed AβpH and clear it more rapidly than microglia. | In vivo injection of AβpH in mouse somatosensory cortex | nih.gov |
| Astrocytes | Showed negligible Aβ uptake in the early pathological stages compared to microglia. | APP/PS1 transgenic mice | springermedizin.de |
Rodent Models for Studying Beta Amyloid Peptide 1 40 Pathology
In Vitro Models Utilizing Rodent Cells/Tissues
In vitro models offer a controlled environment to dissect the specific cellular and molecular effects of Aβ(1-40) on brain cells, independent of the systemic complexities of a living organism.
Primary cell cultures derived from the brains of perinatal rats and mice are fundamental for studying neurodegenerative processes. researchgate.net These cultures can be maintained as mono-cultures of a single cell type (e.g., microglia), co-cultures (e.g., neurons and astrocytes), or more complex tri-cultures that include neurons, astrocytes, and microglia. researchgate.netnih.gov This tri-culture system, in particular, provides a more physiologically relevant model to study the interplay between different brain cell types in response to Aβ. nih.gov
Research using these models has demonstrated that Aβ can induce neuroinflammation, synapse loss, and cell death. researchgate.net For instance, when primary rat tri-cultures were exposed to Aβ particles, there was a significant increase in the secretion of pro-inflammatory cytokines. nih.gov Microglia in these cultures actively engulf Aβ particles, a process that is more efficient in the tri-culture system compared to co-cultures lacking microglia. nih.gov Furthermore, studies on primary neuronal cultures from rat brains have been used to assess the neurotoxic effects of Aβ and to test the protective activity of potential therapeutic agents. frontiersin.org While many studies use the more toxic Aβ(1-42) fragment to elicit a stronger response, these culture systems are equally valuable for investigating the specific effects of Aβ(1-40). frontiersin.orgresearchgate.net
Table 1: Primary Cell Culture Models for Aβ(1-40) Research
| Culture Type | Key Findings Related to Aβ | Reference(s) |
|---|---|---|
| Rat Primary Tri-Culture (Neurons, Astrocytes, Microglia) | More effective clearance of Aβ particles compared to co-cultures; significant increase in proinflammatory cytokine release upon Aβ treatment. | nih.gov |
| Rat Primary Co-Culture (Neurons, Astrocytes) | Used as a comparison to demonstrate the critical role of microglia in Aβ clearance and the inflammatory response. | researchgate.netnih.gov |
| Murine Primary Microglia Culture | Used to demonstrate that NFAT (nuclear factor of activated T cells) transcription factors regulate Aβ phagocytosis and the secretion of cytokines and neurotoxins. | d-nb.info |
| Rat Primary Hippocampal and Cortical Cultures | Aβ(1-40) demonstrated protective effects against the neurotoxicity induced by Aβ(1-42). | researchgate.net |
Organotypic brain slice cultures (BSCs) represent a sophisticated ex vivo model that preserves the three-dimensional architecture and cellular diversity of specific brain regions. researchgate.netfrontiersin.org These cultures, typically prepared from the brains of postnatal mice or rats, can be maintained for several weeks, allowing for the study of longer-term pathological processes. nih.govmdpi.com
BSCs are valuable for studying Aβ toxicity, spreading, and clearance. nih.govmdpi.com For example, studies using entorhinal-hippocampal organotypic slices from rats have shown that Aβ oligomers can induce apoptotic cell death. nih.gov A notable application of this model is the study of Aβ "spreading," where the peptide is applied to one slice (the "donor") and its movement into an adjacent "target" slice is monitored over time. mdpi.com Research has shown that Aβ can spread into adjacent areas, causing reactive astrogliosis and co-localization with microglia, which appear to take up the peptide. mdpi.com Slices can also be prepared from adult transgenic mice that develop Aβ plaques, allowing researchers to study plaque development and test agents that might promote their degradation. frontiersin.org
Table 2: Organotypic Slice Culture Models for Aβ Research | Slice Origin | Model Type | Key Findings | Reference(s) | | :--- | :--- | :--- | | Mouse Coronal Half-Brain Slices | Application of human Aβ peptides via collagen hydrogel to a "donor" slice cultured next to a "target" slice. | Demonstrated the spreading of Aβ into adjacent target areas, causing activation of glial cells (astrogliosis) and uptake by microglia. | mdpi.com | | Rat Entorhinal-Hippocampal Slices | Treatment with Aβ oligomers. | Aβ oligomers induced significant intracellular Ca2+ elevation and apoptotic cell death. | nih.gov | | 3xTg-AD Mouse Brain Slices | Slices cultured for extended periods to monitor the development of endogenous pathology. | Characterized to recapitulate AD-like features, including Aβ production and deposition, for use in drug discovery. | | | Adult APP_SweDI Mouse Brain Slices | Slices from mice of different ages (4-6 months) cultured to observe existing plaques. | Useful for studying existing plaque pathology and testing the efficacy of plaque-degrading enzymes like neprilysin ex vivo. | frontiersin.org |
In Vivo Pharmacological Models of Aβ(1-40) Pathogenesis
Pharmacological models involve the direct administration of synthetically produced Aβ(1-40) into the brains of non-transgenic rodents. These acute models are instrumental for rapidly inducing AD-like pathologies and studying their immediate consequences without the confounding factors of genetic modifications. researchgate.netfrontiersin.org
The intracerebral injection or infusion of synthetic Aβ(1-40) into the rodent brain is a widely used method to model aspects of AD. frontiersin.orgresearchgate.net This approach can induce a range of pathological features, including cognitive deficits, neuroinflammation, oxidative stress, and neuronal loss. researchgate.netresearchgate.net The outcomes can depend on the aggregation state of the peptide (monomers, oligomers, or fibrils) and the site of injection. researchgate.netnih.gov
Studies have shown that intracerebroventricular (i.c.v.) infusion of Aβ(1-40) in rats leads to diffuse peptide deposition in the brain. nih.gov A pivotal study directly comparing Aβ(1-40) and Aβ(1-42) injected into rat brains found that only Aβ(1-40) was competent to form amyloid fibrils in vivo, while Aβ(1-42) was subject to rapid degradation. jneurosci.org This model has been consistently used to validate the pathological consequences of Aβ accumulation, such as memory impairment in maze tasks, and to test the efficacy of potential therapeutic compounds. mdpi.complos.org For example, animals receiving i.c.v. injections of Aβ(1-40) exhibit significant cognitive deficits, which can be ameliorated by treatment with various neuroprotective agents. plos.orgdiva-portal.org
Table 3: Pathological Outcomes of Intracerebral Aβ(1-40) Injection in Rodents
| Rodent Species | Observed Pathologies | Reference(s) |
|---|---|---|
| Rat | Diffuse Aβ deposition, formation of plaque-like deposits (when combined with other factors), presence of Aβ in neuronal processes and glia. | nih.gov |
| Rat | Competent to form amyloid fibrils in vivo (unlike Aβ1-42), delayed C-terminal proteolysis. | jneurosci.org |
| Rat | Impairment of spatial memory, decreased number of viable neurons, increased tau levels, disturbed synaptic plasticity (LTP). | mdpi.com |
| Mouse | Cognitive deficits, increased acetylcholinesterase activity, decreased choline (B1196258) acetyltransferase activity, increased oxidative stress. | plos.org |
| Mouse | Cognitive dysfunction, increased tyrosine nitration of hippocampal proteins (a marker of oxidative damage). | nih.gov |
The pathology induced by Aβ(1-40) is closely intertwined with oxidative stress and dysfunction of the cholinergic system. nih.govbiomedpharmajournal.org Many studies using the Aβ(1-40) injection model have confirmed that the peptide itself is a potent inducer of these downstream effects.
The administration of Aβ(1-40) into the brains of mice and rats has been shown to cause a significant increase in markers of oxidative stress. plos.orgdiva-portal.orgbiomedpharmajournal.org This includes elevated levels of malondialdehyde (MDA), an indicator of lipid peroxidation, and increased protein nitration. diva-portal.orgnih.govbiomedpharmajournal.org Aβ is believed to interact with mitochondria, leading to the production of free radicals and subsequent cell damage. diva-portal.org
Simultaneously, Aβ(1-40) infusion impairs the cholinergic system, a key neurotransmitter system for memory and learning. plos.orgbiomedpharmajournal.org This is evidenced by decreased activity of choline acetyltransferase (the enzyme that synthesizes acetylcholine) and increased activity of acetylcholinesterase (the enzyme that degrades acetylcholine) in the brains of Aβ(1-40)-treated animals. plos.org The cognitive deficits observed in these models are directly linked to this cholinergic dysfunction and oxidative damage. nih.gov Some models use chemical agents like scopolamine (B1681570) to induce cholinergic deficits, mimicking this aspect of AD pathology. xiahepublishing.com
Methodological Approaches for Analyzing Beta Amyloid Peptide 1 40 in Rodent Research
Quantification Techniques
Accurate quantification of Aβ(1-40) is crucial for assessing disease progression and the efficacy of potential therapies in rodent models. Various biochemical methods are used to measure both soluble and insoluble forms of the peptide in different biological samples.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used, high-throughput method for the quantitative determination of Aβ(1-40) concentrations in biological matrices like brain tissue, plasma, and cerebrospinal fluid. nih.gov The sandwich ELISA format is particularly common for this purpose. researchgate.netelabscience.comelabscience.com This technique involves capturing the Aβ peptide between two specific antibodies, allowing for sensitive and specific measurement. elabscience.comelabscience.com
A key aspect of Aβ analysis is the differentiation between soluble and insoluble fractions, which is believed to be critical in numerous Alzheimer's disease studies. researchgate.netnih.gov To achieve this, brain tissue is typically homogenized and subjected to a series of extraction steps. Soluble Aβ is extracted using buffers like Tris-buffered saline (TBS), while the insoluble, fibrillar fraction requires strong denaturing agents for solubilization. researchgate.netpnas.org Common reagents used to extract the insoluble pellet include formic acid or guanidine (B92328) hydrochloride (GuHCl). researchgate.netpnas.orgacs.org For instance, a protocol might involve resuspending the pellet containing insoluble Aβ in 70% formic acid or 5 M GuHCl. researchgate.netnih.gov The use of 1 M GuHCl has been proposed as an improved method to reduce the dilution factor and increase sensitivity, which is particularly useful for measuring the low endogenous levels of Aβ in wild-type mice. nih.gov
Several commercial and in-house ELISA kits are available for measuring mouse and rat Aβ(1-40) in samples such as brain extract, plasma, serum, and cell culture supernatants. ibl-america.combiocompare.com These kits provide pre-coated plates with antibodies specific to Aβ(1-40) and have defined detection ranges. elabscience.comelabscience.com
| Kit/Method | Sample Type | Detection Range | Key Feature | Source(s) |
| Thermo Fisher Scientific (KMB3481) | Cerebrospinal Fluid, Supernatant, Tissue Homogenate | 7.81-500 pg/mL | Quantitates Mouse Aβ(1-40) | biocompare.com |
| Elabscience (E-EL-R3030) | Serum, plasma, other biological fluids | 15.63-1000 pg/mL | Specific for Rat Aβ(1-40) | elabscience.com |
| In-house sELISA Protocol | Cortex, Hippocampus, Blood | Not specified | Measures both human and murine, soluble and insoluble Aβ(1-40) and Aβ(1-42) | researchgate.netnih.gov |
| Gelsolin-based Electrochemical Assay | Brain tissues, Cerebrospinal fluid | Nanomolar concentration | Binds to soluble monomeric Aβ(1-40/1-42) | researchgate.net |
This table provides an interactive overview of different ELISA methods for Aβ(1-40) quantification.
Research findings using ELISA have demonstrated elevated levels of both soluble and insoluble Aβ(1-40) in the cortical and hippocampal tissues of 5XFAD mice, a common transgenic model for Alzheimer's disease. researchgate.netnih.gov Similarly, studies in TgF344-AD rats have confirmed age-dependent accumulation of Aβ through ELISA analysis of brain homogenates. jneurosci.org
Western blotting is another key technique for identifying and semi-quantifying Aβ(1-40). merckmillipore.com The process involves separating proteins from brain lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferring them to a membrane (e.g., PVDF or nitrocellulose), and then detecting the target protein with a specific antibody. merckmillipore.comoatext.com For Aβ analysis, this method can reveal the presence of monomers and SDS-stable oligomers. nih.gov
Immunoprecipitation is often used as an initial step to enrich Aβ peptides from complex mixtures like brain homogenates before analysis by Western blot. nih.gov This combined approach enhances the detection of Aβ, especially when its concentration is low. Studies have utilized immunoprecipitation followed by Western blotting to demonstrate an age-dependent increase in Aβ monomers and dimers in the J20 mouse model. nih.gov Various monoclonal antibodies are available that specifically recognize the Aβ(1-40) isoform for use in Western blotting. merckmillipore.comcellsignal.com For example, Western blot analysis of brain extracts from TG2576 mice using a specific rabbit monoclonal antibody clearly shows the presence of Aβ(1-40). cellsignal.com
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides a highly specific and sensitive platform for the absolute quantification of Aβ peptides. nih.govresearchgate.net This method can overcome some limitations of immunoassays, such as cross-reactivity, and allows for the simultaneous analysis of multiple Aβ proteoforms (i.e., different truncated or modified forms of the peptide). nih.govnih.gov
The typical workflow involves sample purification, often using solid-phase extraction (SPE) to remove interfering matrix components, followed by isotope dilution LC-MS/MS. nih.gov The use of stable isotope-labeled peptides (e.g., [15N]Aβ(1-40)) as internal standards allows for highly accurate quantification. nih.gov LC-MS/MS has been successfully applied to analyze brain extracts from mouse models like the 5xFAD strain, identifying numerous Aβ proteoforms beyond the canonical Aβ(1-40) and Aβ(1-42). nih.govmdpi.com This detailed analysis provides deeper insights into the heterogeneity of Aβ and its various forms that may contribute to pathology. nih.gov
| Feature | ELISA | Western Blot | LC-MS/MS | Source(s) |
| Quantification | Quantitative | Semi-quantitative | Absolute Quantitative | nih.govnih.govnih.gov |
| Specificity | Dependent on antibody pair | Dependent on antibody | Very High (based on mass-to-charge ratio) | researchgate.netmerckmillipore.comnih.gov |
| Throughput | High | Low to Medium | Medium | nih.govnih.govresearchgate.net |
| Isoform Analysis | Limited to specific isoforms | Can distinguish monomers/dimers | High capability to analyze multiple proteoforms | ibl-america.comnih.govnih.gov |
| Primary Use | Measuring concentration of soluble/insoluble Aβ | Detecting presence and relative abundance | Precise quantification and identification of Aβ variants | researchgate.netcellsignal.commdpi.com |
This interactive table compares the key features of ELISA, Western Blot, and LC-MS/MS for Aβ(1-40) analysis.
Histopathological and Morphological Assessments
Visualizing Aβ(1-40) within the brain tissue is essential for understanding its spatial distribution, its relationship with different cell types, and the ultrastructure of the aggregates it forms.
Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful techniques used to visualize Aβ deposits, commonly known as plaques, within brain sections from rodent models. nih.govjove.comresearchgate.netresearchgate.net These methods use antibodies that specifically target Aβ(1-40) to stain plaques in brain regions like the cortex and hippocampus. pnas.orgresearchgate.netresearchgate.net For instance, IHC studies in senescence-accelerated mouse prone 8 (SAMP8) mice have shown increased Aβ(1-40) deposits in the cortex and hippocampus compared to control mice. researchgate.net Similarly, in triple-transgenic (3xTg-AD) mouse models, IHC reveals the temporal and spatial progression of Aβ pathology. nih.gov
A crucial application of these techniques is the co-localization of Aβ plaques with markers for glial cells, such as astrocytes and microglia, which are key players in the neuroinflammatory response in Alzheimer's disease. nihr.ac.uknih.gov Astrocytes are typically identified using antibodies against Glial Fibrillary Acidic Protein (GFAP), while microglia are marked by antibodies like Ionized calcium-binding adapter molecule 1 (Iba1). frontiersin.org Studies in various mouse models have shown that activated astrocytes and microglia are detected in close proximity to Aβ plaques, often appearing before significant plaque deposition. frontiersin.orgnih.gov This co-staining provides critical insights into the glial response to amyloid pathology. uni-muenchen.dethno.org
Electron microscopy (EM) offers unparalleled resolution for visualizing the fine structure of Aβ aggregates. pnas.org Techniques like transmission electron microscopy (TEM) and cryogenic electron microscopy (cryo-EM) allow researchers to observe the morphology of individual Aβ fibrils and their organization into larger structures. nih.govfrontiersin.orgresearchgate.net
Cryo-EM, in particular, has been instrumental in determining the three-dimensional structure of Aβ fibrils extracted from the brains of transgenic mice at near-atomic resolution. nih.govnih.govbiorxiv.org These studies have revealed that Aβ fibrils are polymorphic, meaning they can adopt different structural conformations. nih.govyoutube.com For example, cryo-EM analysis of Aβ(1-40) fibrils has shown a structure composed of two protofilaments with paired β-sheets. pnas.org Research comparing fibrils from different mouse models has identified both novel fibril structures and structures that resemble those found in human Alzheimer's disease brains. nih.govresearchgate.net This level of detail is critical for understanding the molecular basis of fibril formation and for designing structure-specific therapeutic agents. nih.gov
| Mouse Model | Fibril Structure/Fold Observed (via cryo-EM) | Source(s) |
| APP/PS1 | Novel murine type III Aβ fibril fold | nih.govresearchgate.net |
| ARTE10 | Novel murine type III and human type II filament fold | nih.govresearchgate.net |
| tg-SwDI | Novel Aβ fibril structures | nih.govresearchgate.net |
| tg-APPSwe | Human type II filament fold | nih.govbiorxiv.org |
| APP23 | Human type II filament fold | nih.govbiorxiv.org |
| tg-APPArcSwe | Resembles human type I filament (sporadic AD) | nih.gov |
This interactive table summarizes Aβ fibril structures identified in various transgenic mouse models using cryo-EM.
Stereology and Morphometric Analysis of Neuronal Loss and Synaptic Density
The quantification of neuronal loss and changes in synaptic density is a cornerstone of assessing the neurodegenerative impact of Beta-Amyloid (1-40) (Aβ(1-40)) in rodent models. Stereology and morphometric analysis provide unbiased, quantitative methods to evaluate these structural changes in the brain, particularly in regions vulnerable to amyloid pathology like the hippocampus.
Stereological techniques are employed to obtain precise estimates of the number and volume of cells within specific brain regions. Following the administration of Aβ(1-40) in rats, these methods have been crucial in demonstrating significant neuronal loss. For instance, intrahippocampal injection of Aβ(1-40) in rats has been shown to result in the degeneration of neurons in the CA1 subfield of the hippocampus. nih.gov Unbiased stereology revealed that these injections led to a 16% reduction in NeuN-positive (NeuN+) cells, a common neuronal marker, around the injection site compared to controls. nih.gov Furthermore, these analyses have detailed the specific neuronal populations affected; injections of Aβ(1-40) into the hippocampus were found to reduce the number of medial septal choline (B1196258) acetyltransferase (ChAT) immunoreactive neurons by 38% and glutamate-immunoreactive neurons by 26%. nih.gov In contrast, the number of GAD67-immunoreactive neurons, which are typically GABAergic, was not significantly reduced, suggesting a degree of selective vulnerability. nih.gov Some studies have also utilized the TUNEL technique to identify that many cells in the CA1 subfield and dentate gyrus undergo apoptosis following Aβ(1-40) injection. nih.gov
Morphometric analysis extends to the subcellular level, allowing for the detailed measurement of synaptic structures. Golgi-Cox staining, a classic method for visualizing neuronal morphology, has been used to reveal a reduction in dendritic spines in the cerebral cortex and hippocampi of humanized amyloid-beta-knock-in (hAβKI) mice, which show an age-dependent increase in soluble Aβ(1-40) and Aβ(1-42). nih.govmdpi.com These changes at the dendritic level are critical as they directly correlate with synaptic function and cognitive performance. Additionally, immunohistochemistry using antibodies against synaptic proteins, such as synaptophysin, is used to assess the density of synaptic terminals, providing another quantitative measure of synaptic integrity following Aβ-induced pathology. jneurosci.org
| Method | Animal Model | Brain Region(s) | Key Findings | Reference(s) |
| Stereology (NeuN+) | Rat | Hippocampus (around injection site) | 16% reduction in NeuN+ cells one week after Aβ(1-40) injection. | nih.gov |
| Stereology (ChAT, Glutamate (B1630785), GAD67) | Rat | Medial Septum | 38% reduction in ChAT+ neurons and 26% reduction in glutamate+ neurons; no significant change in GAD67+ neurons following hippocampal Aβ(1-40) injection. | nih.gov |
| TUNEL Staining | Rat | Hippocampus (CA1, Dentate Gyrus) | Aβ(1-40) injection induced apoptosis (DNA fragmentation). | nih.gov |
| Golgi-Cox Staining | hAβKI Mouse | Cerebral Cortex, Hippocampus | Reduced number of dendritic spines. | nih.govmdpi.com |
| Immunohistochemistry (Synaptophysin) | Rat | Dentate Gyrus | Used to assess synaptic terminals in areas with Aβ deposits. | jneurosci.org |
Functional and Behavioral Assays in Rodent Models
To complement structural analyses, a battery of functional and behavioral assays is used to determine the consequences of Aβ(1-40) pathology on brain function and cognition in rodent models. These assays are critical for linking the molecular and cellular changes induced by Aβ(1-40) to the physiological and cognitive deficits observed in Alzheimer's disease. The assessments range from electrophysiological recordings of synaptic activity to complex behavioral tasks that evaluate learning and memory.
Assessment of Synaptic Transmission and Plasticity (e.g., LTP)
The study of synaptic plasticity, particularly long-term potentiation (LTP), is a primary method for investigating the functional consequences of Aβ(1-40) at the synaptic level. LTP, a persistent strengthening of synapses based on recent patterns of activity, is considered a key cellular mechanism underlying learning and memory. nih.gov The effects of Aβ(1-40) on LTP in rodent models have yielded complex and sometimes conflicting results, suggesting its role may be concentration-dependent.
Numerous studies have demonstrated that Aβ(1-40) impairs or inhibits LTP. In vivo injections of Aβ(1-40) into the CA1 region of the rat hippocampus have been shown to depress LTP. physiology.orgphysiology.org Specifically, intracerebroventricular injection of Aβ(1-40) in rats greatly shortened the duration of LTP, often abolishing it within 3-5 hours without affecting baseline synaptic transmission. nih.gov Similarly, in vitro studies using rat hippocampal slices have shown that Aβ(1-40) can severely dampen the field excitatory postsynaptic potential (fEPSP) slope and population spike amplitude following an LTP protocol. nih.gov This inhibitory effect on LTP is a common finding in various experimental settings and is believed to contribute significantly to the cognitive deficits associated with amyloid pathology. nih.govnih.gov
Conversely, other research suggests that Aβ(1-40) can have a positive or restorative effect on synaptic plasticity, particularly at low concentrations. One early in vitro study reported that a relatively low concentration (200 nM) of Aβ(1-40) actually increased LTP in the rat dentate gyrus without affecting basal synaptic transmission. nih.gov Another study found that in adult rat hippocampal slices that had lost the ability to exhibit LTP after prolonged incubation, the application of Aβ(1-40) rescued or restored LTP. It has been proposed that picomolar concentrations of amyloid-beta, likely resembling physiological levels, are essential for normal synaptic plasticity and memory. frontiersin.orgnih.gov This dual role suggests that while pathological concentrations of Aβ(1-40) are synaptotoxic, lower, physiological concentrations may act as crucial neuromodulators. nih.govfrontiersin.org
| Finding | Animal Model | Preparation | Key Result | Reference(s) |
| LTP Inhibition | Rat | In vivo (CA1) | Aβ(1-40) injection significantly depressed and shortened the duration of LTP. | physiology.orgphysiology.orgnih.gov |
| LTP Inhibition | Rat | In vitro (Dentate Gyrus) | Intrahippocampal injection of Aβ(1-40) dampened fEPSP slope and population spike amplitude after LTP induction. | nih.gov |
| LTP Enhancement | Rat | In vitro (Dentate Gyrus) | 200 nM Aβ(1-40) increased LTP by 51% without affecting basal synaptic transmission. | nih.gov |
| LTP Restoration | Rat | Ex vivo (CA1) | Aβ(1-40) rescued LTP in hippocampal slices that had lost plasticity after prolonged incubation. |
Cognitive and Memory Behavioral Tests (e.g., Morris Water Maze, Radial Arm Maze)
Behavioral tests are the ultimate readout for assessing the impact of Aβ(1-40) on cognitive functions like learning and memory in rodent models. nih.gov These assays are designed to test different aspects of memory, including spatial learning, working memory, and reference memory, which are often impaired in Alzheimer's disease.
The Morris Water Maze (MWM) is a widely used test for hippocampal-dependent spatial learning and memory. nih.gov In this task, rodents must learn the location of a hidden platform in a pool of opaque water using external spatial cues. Studies have consistently shown that rats injected with Aβ(1-40) exhibit impaired performance. nih.gov For example, Aβ(1-40)-treated rats show significantly longer escape latencies to find the hidden platform compared to control groups, indicating deficits in spatial memory acquisition and retention. tandfonline.com In some models, a combination of Aβ(1-40) and Aβ(1-42) is used to induce memory impairments in the MWM task. researchgate.net
The Radial Arm Maze (RAM) is another task used to evaluate spatial working and reference memory. diva-portal.org In this maze, animals must learn to visit a set of arms to retrieve a food reward, remembering which arms they have already visited to avoid errors. Rats injected with Aβ(1-40) demonstrate significant learning and memory deficits in the RAM, making fewer correct choices and more errors compared to sham-operated rats. diva-portal.orgdiva-portal.org
Other commonly used behavioral tests include:
Y-Maze: This task assesses spatial working memory by measuring a rodent's tendency to explore a novel arm of the maze over a familiar one (spontaneous alternation). Aβ(1-40)-injected rats consistently show a lower percentage of spontaneous alternation, indicating impaired short-term spatial memory. diva-portal.orgdiva-portal.orgnih.gov
Passive Avoidance Test: This fear-motivated test measures learning and memory. Aβ(1-40) treated rats often show impaired retention and recall, being quicker to enter a chamber where they previously received a mild foot shock. nih.govdiva-portal.org
Barnes Maze: This test is an alternative to the MWM for assessing spatial learning. frontiersin.org Rats treated with Aβ peptides (a mixture of 1-40 and 1-42) showed increased latency and distance traveled to find the target escape hole and a preference for using non-spatial search strategies, suggesting subtle cognitive deficits. frontiersin.org
These behavioral paradigms are essential for validating rodent models of amyloid pathology and for evaluating the potential efficacy of therapeutic interventions aimed at reversing cognitive decline. phypha.ir
| Behavioral Test | Animal Model | Key Cognitive Deficits Induced by Aβ(1-40) | Reference(s) |
| Morris Water Maze (MWM) | Rat | Increased escape latency; impaired spatial memory acquisition and retention. | nih.govtandfonline.com |
| Radial Arm Maze (RAM) | Rat | Fewer correct choices and more errors; impaired spatial working and reference memory. | diva-portal.orgdiva-portal.org |
| Y-Maze | Rat | Reduced spontaneous alternation; impaired short-term spatial working memory. | diva-portal.orgdiva-portal.orgnih.gov |
| Passive Avoidance Task | Rat | Impaired retention and recall capability. | nih.govdiva-portal.org |
| Barnes Maze | Rat | Increased latency to find target; preferential use of non-spatial search strategies. | frontiersin.org |
Modulation and Therapeutic Strategies Targeting Beta Amyloid Peptide 1 40 in Rodent Models
Genetic Interventions in Rodent Models
Genetic modifications in mice and rats provide powerful tools to investigate the pathways leading to Aβ(1-40) production and to test the principles of gene-targeted therapies.
APP Gene Manipulation (e.g., Knockout/Knock-in of Secretase Sites)
Manipulation of the amyloid precursor protein (APP) gene is a fundamental approach to studying the consequences of altered Aβ(1-40) levels. By introducing specific mutations into the mouse or rat genome, researchers can directly influence how APP is processed by secretase enzymes.
Knock-in Models: Introducing mutations at or near the sites where secretases cleave APP can significantly alter Aβ production. For instance, "humanized" mouse models with a knock-in of the human Aβ sequence containing pathogenic mutations, such as the Swedish (K670N/M671L) or Iberian (I716F) mutations, lead to increased β-secretase (BACE1) or γ-secretase processing, respectively. This results in elevated levels of Aβ peptides, including Aβ(1-40), allowing for the study of amyloid pathology in a more physiologically relevant context of gene expression.
Knockout Models: Conversely, knocking out the APP gene entirely in mice results in the complete absence of Aβ peptides. These models are crucial for understanding the normal physiological functions of APP and its fragments. Furthermore, targeted deletion of the secretase cleavage sites within the APP gene can selectively prevent the production of Aβ, providing a clean model to study the specific consequences of Aβ(1-40) deficiency.
| Genetic Manipulation | Organism | Effect on Aβ(1-40) | Research Application |
| APP Knock-in (e.g., Swedish mutation) | Mouse | Increased Production | Studying the effects of enhanced amyloidogenic processing. |
| APP Knockout | Mouse | Complete Ablation | Investigating the physiological roles of APP and its derivatives. |
| Secretase Site Knockout | Mouse | Prevention of Cleavage | Dissecting the specific roles of different APP processing pathways. |
Secretase Inhibition/Modulation (e.g., BACE1 Inhibitors, γ-Secretase Modulators)
Targeting the secretase enzymes directly with small molecules is a major therapeutic strategy.
BACE1 Inhibitors: As the enzyme that initiates the amyloidogenic cascade, BACE1 is a prime target. In various rodent models, BACE1 inhibitors have demonstrated the ability to significantly lower brain and cerebrospinal fluid (CSF) concentrations of Aβ(1-40). These preclinical studies in mice and rats were pivotal in validating the therapeutic hypothesis and advancing lead compounds into clinical development.
γ-Secretase Modulators (GSMs): Unlike direct inhibitors that block all γ-secretase activity, which can lead to off-target effects, GSMs subtly alter the enzyme's function. This modulation shifts the cleavage of APP, leading to the production of shorter, less aggregation-prone Aβ peptides, thereby selectively reducing the levels of Aβ(1-40) and the more fibrillogenic Aβ(1-42). Numerous GSMs have shown efficacy in reducing pathogenic Aβ species in the brains of transgenic mouse models.
Pharmacological Approaches in Animal Models
A variety of pharmacological agents are being investigated in rodent models for their potential to combat Aβ(1-40) pathology.
Compounds Affecting Aβ(1-40) Production
Beyond direct secretase modulation, other compounds can influence the amyloidogenic pathway. Research in this area has identified molecules that can affect APP expression, its intracellular trafficking, or the lipid environment of the cell membrane where Aβ is generated. For example, some studies in rat models have explored how cholesterol can impact the membrane insertion of Aβ(1-40), which may in turn influence its fibril formation. eurogentec.com
Agents Enhancing Aβ(1-40) Clearance/Degradation
Boosting the brain's natural ability to clear Aβ is a promising therapeutic avenue.
Enhancing Enzymatic Degradation: Several enzymes, including neprilysin and insulin-degrading enzyme, are known to degrade Aβ peptides. In mouse models, increasing the levels or activity of these enzymes, for instance through gene therapy approaches, has been shown to effectively reduce the burden of Aβ(1-40).
Promoting Cellular Uptake: Microglia, the resident immune cells of the brain, play a role in clearing Aβ. However, their phagocytic function can become impaired. Studies have shown that high-mobility group box protein-1 (HMGB1) can cause dysfunction in microglial phagocytosis of Aβ(1-40). eurogentec.com Targeting such pathways to restore microglial function is an active area of research.
Immunotherapy: Passive immunization with monoclonal antibodies targeting Aβ has been extensively studied in transgenic mouse models. These antibodies can enhance the clearance of Aβ plaques and soluble Aβ(1-40). The mechanisms are thought to involve Fc-receptor-mediated phagocytosis by microglia and a "peripheral sink" effect, where the antibodies bind Aβ in the bloodstream, thereby promoting its efflux from the brain.
| Therapeutic Approach | Target | Mechanism | Effect on Aβ(1-40) in Rodent Models |
| Production Inhibition | BACE1 | Enzymatic Inhibition | Decreased synthesis |
| Production Modulation | γ-Secretase | Allosteric Modulation | Shift to shorter Aβ species |
| Clearance Enhancement | Aβ-degrading enzymes | Enzymatic Degradation | Increased removal |
| Clearance Enhancement | Microglia | Phagocytosis | Increased cellular uptake |
| Immunotherapy | Aβ Peptide | Antibody-mediated clearance | Enhanced removal from brain |
Anti-Aggregation and Fibrillogenesis Inhibitors
A key pathological event is the aggregation of Aβ(1-40) monomers into soluble oligomers and insoluble fibrils. A wide range of compounds are being developed to inhibit this process.
Small Molecule Inhibitors: These molecules can bind to Aβ monomers or early aggregates, preventing their assembly into larger, more toxic species. For example, coumarin (B35378) analogs have been investigated for their ability to inhibit Aβ aggregation. anaspec.com
Peptide-Based Inhibitors: Peptides or peptidomimetics designed to interfere with the self-assembly of Aβ have also been explored. For instance, humanin (B1591700) peptides have been shown to alter the fibrogenesis of Aβ(1–40) in studies with rat hippocampal neurons. eurogentec.com These "beta-sheet breakers" disrupt the formation of the amyloid fibril structure.
Metal Chelators: The interaction of metal ions, such as copper and zinc, with Aβ can promote its aggregation. Compounds that can chelate these metals, like derivatives of IMPY, have been synthesized and characterized for their ability to regulate metal-induced Aβ aggregation. eurogentec.com
Immunotherapeutic Strategies in Murine Models
Immunotherapy, which harnesses the power of the immune system to target specific molecules, has emerged as a leading strategy in the development of disease-modifying treatments for Alzheimer's disease. In rodent models, these approaches are broadly categorized into active and passive immunization, both of which have been extensively investigated for their potential to clear beta-amyloid (Aβ) peptides, including the Aβ(1-40) species, from the brain.
Active Immunization with Aβ(1-40) or Fragments
Active immunization involves the administration of an antigen, in this case, Aβ peptides or their fragments, to stimulate the host's immune system to produce its own antibodies. This approach aims to induce a long-lasting humoral response against the target peptide, leading to its clearance.
Initial studies in transgenic mouse models demonstrated the potential of active immunization with full-length Aβ peptides. For instance, immunization of APP/PS1 transgenic mice with a tetravalent vaccine composed of Aβ1-15 (4Aβ1-15) resulted in a significant reduction of both soluble and insoluble Aβ(1-40) and Aβ(1-42) levels in the brain. jneurosci.org This was accompanied by an increase in circulating Aβ levels, suggesting a "peripheral sink" mechanism, where antibodies in the bloodstream pull the peptide out of the brain. jneurosci.org Similarly, active immunization of MCK-APP/PS1 transgenic mice with Aβ1–33 linked to a lysine (B10760008) backbone elicited a robust antibody response and effectively cleared various forms of Aβ, including oligomers and fibrils. jneurosci.org
To mitigate the risk of T-cell mediated inflammatory responses observed in early clinical trials with full-length Aβ, subsequent research has focused on using shorter, B-cell epitope-containing fragments of the Aβ peptide. Studies have shown that immunization with fragments such as Aβ1-11 or Aβ1-15 can generate high antibody titers that recognize the full-length Aβ peptide. jneurosci.orgtandfonline.com For example, a vaccine using the Aβ1-11 B-cell epitope was effective in reducing cerebral Aβ burden in APP Tg 2576 mice. jneurosci.org Another study found that while intranasal immunization with Aβ1-15 was less immunogenic than with full-length Aβ1-40/42, it could effectively boost a pre-existing immune response. jci.org
DNA vaccines represent another innovative approach to active immunization. A study using a DNA vaccine encoding ten tandem repeats of the Aβ3-10 fragment fused with mouse interleukin-4 (mIL-4) in APP/PS1 mice induced high-titer anti-Aβ antibodies. nih.gov This immunization strategy not only led to a decrease in Aβ deposition but also reduced microglial attraction and improved cognitive function in the animals, all while promoting a non-inflammatory Th2-type immune response. nih.gov
The following table summarizes key findings from active immunization studies in rodent models.
| Immunogen | Mouse Model | Key Findings | Reference |
| Tetravalent Aβ1-15 (4Aβ1-15) | APP/PS1 | Reduced soluble Aβ40 by 54% and insoluble Aβ40 by 51%. Reduced soluble Aβ42 by 50% and insoluble Aβ42 by 47%. Increased circulating Aβ levels. | jneurosci.org |
| Aβ1–33-MAP | MCK-APP/PS1 | Induced robust anti-Aβ antibody response and cleared various Aβ assembly states. | jneurosci.org |
| Aβ1-11 Epitope Vaccine | APP Tg 2576 | Significantly decreased insoluble Aβ40 and Aβ42 levels in the cortex. | jneurosci.org |
| DNA vaccine p(Aβ3-10)10-mIL-4 | APP/PS1 | Induced high-titer anti-Aβ antibodies and decreased Aβ deposition. | nih.gov |
| Aβ1-40 (intranasal) | APP-Tg | Resulted in a 50-60% reduction in cerebral Aβ burden. | jci.org |
Passive Immunization with Aβ(1-40)-Targeting Antibodies
Passive immunization involves the direct administration of externally produced monoclonal antibodies (mAbs) that target specific epitopes of the Aβ peptide. This approach offers the advantage of precise control over antibody dosage and specificity, and it avoids the potential for adverse T-cell responses that can be associated with active immunization. capes.gov.br
Several studies have demonstrated the efficacy of passive immunization with antibodies targeting Aβ(1-40) in reducing amyloid pathology in mouse models. In a prevention study using young Tg2576 mice, passive immunization with an anti-Aβ40 monoclonal antibody (Ab40.1) attenuated plaque deposition. nih.govjci.org However, in a therapeutic setting with older Tg2576 mice that already had significant amyloid deposits, the same antibody was less effective. nih.gov This suggests that the timing of intervention is a critical factor in the success of this therapeutic strategy.
The specificity of the antibody's target epitope also plays a crucial role. Studies comparing antibodies targeting the N-terminus versus the C-terminus of the Aβ peptide have yielded mixed results. One early study suggested that N-terminal antibodies were more effective at clearing parenchymal plaques. nih.gov Conversely, another study using the monoclonal antibody 2286, which recognizes the Aβ28-40 region, showed a significant reduction in both diffuse and compact amyloid deposits in Tg2576 mice after two months of treatment. nih.govnih.gov This clearance was associated with a transient activation of microglia, suggesting that Fcγ receptor-mediated phagocytosis is a key mechanism of action. nih.gov
Chronic intranasal administration of a single-chain variable fragment (scFv) antibody derived from a full IgG antibody raised against the C-terminus of Aβ also proved effective in reducing amyloid pathology in APPswe/PS1dE9 mice. plos.org This treatment led to a significant decrease in insoluble Aβ(1-40) and Aβ(1-42) and a corresponding increase in their soluble forms, indicating a shift in the equilibrium of Aβ species in the brain. plos.org
The table below details the findings of several key passive immunization studies targeting Aβ in rodent models.
| Antibody/Fragment | Target Epitope | Mouse Model | Key Findings | Reference |
| Ab40.1 | Aβ C-terminus | Tg2576 | Attenuated plaque deposition in a prevention study. Less effective in a therapeutic study. | nih.govjci.org |
| 2286 | Aβ28-40 | Tg2576 | Reduced diffuse and compact amyloid deposits after 2 months of treatment. Transiently increased microglial activation. | nih.govnih.gov |
| 22C4 scFv | Aβ C-terminus | APPswe/PS1dE9 | Reduced congophilic amyloid angiopathy and plaque numbers. Decreased insoluble Aβ(1-40) and Aβ(1-42). | plos.org |
| 3D6 | Aβ N-terminus | APP/PS1 | No cognitive benefit in a comorbidity model despite comparable reductions in total amyloid burden. | jneurosci.org |
| 9TL | Aβ40-specific | Tg2576 | Led to a 100-fold increase in plasma Aβ1-40 levels after treatment. | capes.gov.br |
Comparative Analysis of Beta Amyloid Peptide 1 40 and Beta Amyloid Peptide 1 42 in Rodent Research
Differential Production and Abundance in Murine Brain
In the brains of rodents, as in humans, Beta-Amyloid (Aβ) peptides are generated through the proteolytic cleavage of the Amyloid Precursor Protein (APP). nih.gov The two major isoforms produced are Aβ(1-40) and Aβ(1-42). Under normal physiological conditions, Aβ(1-40) is the most abundantly secreted form, typically accounting for about 90% of the total Aβ produced. nih.govoatext.com In contrast, Aβ(1-42) is produced in much lower quantities. oatext.com Soluble Aβ(1-40) is the predominant species found circulating in brain interstitial fluid, cerebrospinal fluid (CSF), and plasma. wikipedia.org
While Aβ(1-40) is more abundant, the relative ratio of Aβ(1-42) to Aβ(1-40) is a critical factor in disease pathogenesis. jneurosci.org Studies in transgenic mouse models of Alzheimer's disease, such as the Tg2576 model, show that an increased ratio of soluble Aβ(1-42)/Aβ(1-40) is observed months before significant Aβ deposition occurs. elsevier.es Similarly, an age-dependent increase in insoluble Aβ(1-42) levels is observed in rodent models, which is accompanied by much smaller increases in Aβ(1-40) levels. jneurosci.org Chronic exposure to oxidative stress, such as low doses of ozone in rats, has been shown to increase the number of cells expressing the Aβ(1-42) peptide in the hippocampus. nih.gov Research has also demonstrated that the enzyme Angiotensin-Converting Enzyme (ACE) can convert Aβ(1-42) to Aβ(1-40), suggesting it plays a role in regulating the Aβ(1-42)/Aβ(1-40) ratio in vivo. jneurosci.org
Table 1: Relative Production and Abundance of Aβ(1-40) vs. Aβ(1-42) in Rodent Brain
| Feature | Beta-Amyloid (1-40) | Beta-Amyloid (1-42) | Source |
|---|---|---|---|
| Normal Abundance | Major isoform, constituting ~90% of total secreted Aβ. | Minor isoform, constituting ~10% of total secreted Aβ. | nih.govoatext.com |
| Primary Location | Predominantly found in soluble form in CSF, plasma, and interstitial fluid. | Lower soluble levels; prone to aggregation and deposition. | wikipedia.org |
| Ratio in Disease Models | The ratio of Aβ(1-42) to Aβ(1-40) increases in transgenic models prior to plaque formation. | An increased Aβ(1-42)/Aβ(1-40) ratio is a key determinant for AD development. | jneurosci.orgelsevier.es |
| Enzymatic Regulation | Can be a product of Aβ(1-42) conversion by Angiotensin-Converting Enzyme (ACE). | Can be converted to Aβ(1-40) by ACE. | jneurosci.org |
Distinct Aggregation Kinetics and Propensity for Fibril Formation
Aβ(1-40) and Aβ(1-42) exhibit markedly different biophysical properties, particularly in their aggregation kinetics and tendency to form fibrils. pnas.org The primary distinction lies in the two additional hydrophobic residues, Isoleucine-41 and Alanine-42, at the C-terminus of Aβ(1-42). nih.govbmbreports.org These residues significantly increase its hydrophobicity and propensity to aggregate. wikipedia.org
Consequently, Aβ(1-42) aggregates much more rapidly than Aβ(1-40). pnas.orgnih.gov In vitro studies show that Aβ(1-42) can form oligomers and protofibrils significantly faster. For instance, Aβ(1-42) protofibril formation was observed after only 8 hours of incubation, whereas Aβ(1-40) required 30 hours under similar conditions. nih.gov The primary nucleation and elongation phases of fibrillation are both faster for Aβ(1-42). bmbreports.org
While both peptides can form amyloid fibrils, Aβ(1-42) is considered the more amyloidogenic species. wikipedia.org However, some studies in rats have shown that when injected into the brain, freshly solubilized Aβ(1-40) forms fibrillar structures similar to those in Alzheimer's disease, whereas Aβ(1-42) forms nonfibrillar, amorphous aggregates. jneurosci.orgnih.gov This suggests that factors within the rat brain may inhibit the fibrillar assembly of soluble Aβ(1-42) or that it is processed differently. jneurosci.orgnih.gov Interestingly, Aβ(1-40) has been shown to inhibit the fibril formation of Aβ(1-42) in vitro, potentially by stabilizing Aβ(1-42) monomers or competing for binding sites on existing aggregates. nih.govresearchgate.net This interaction is critical, as a higher ratio of Aβ(1-40) can suppress Aβ(1-42) nucleation. bmbreports.org
Table 2: Comparison of Aggregation Properties | Property | Beta-Amyloid (1-40) | Beta-Amyloid (1-42) | Source | | :--- | :--- | :--- | :--- | | Aggregation Speed | Slower aggregation kinetics. | Aggregates much faster. pnas.orgnih.gov | bmbreports.org | | Oligomer Formation | Does not readily form stable oligomers in some conditions. nih.gov | Readily forms stable oligomers and protofibrils. | nih.govnih.gov | | Fibril Formation | Competent to form fibrils in vitro and, in some rat studies, in vivo. jneurosci.orgnih.gov | More prone to fibrillation in vitro; forms amorphous aggregates in some in vivo rat studies. pnas.orgjneurosci.orgnih.gov | | Inhibitory Interaction | Can inhibit the aggregation and fibril formation of Aβ(1-42). nih.gov | Aggregation can be inhibited by Aβ(1-40). | researchgate.net | | Structural Basis | Lacks the two C-terminal hydrophobic residues. | Presence of Isoleucine-41 and Alanine-42 enhances hydrophobicity and aggregation. | nih.govbmbreports.org |
Comparative Neurotoxicity and Pathogenic Roles of Aβ(1-40) vs. Aβ(1-42) Oligomers in Rodents
The neurotoxicity of Aβ peptides is largely attributed to their soluble oligomeric forms rather than mature fibrils. pnas.org In rodent research, Aβ(1-42) oligomers are consistently shown to be the more potent neurotoxic species compared to Aβ(1-40). pnas.orgnih.gov
Studies using rat primary cerebral cortex cells and PC12 cells demonstrated that Aβ(1-42) oligomers induce significantly higher cytotoxicity than Aβ(1-40) oligomers. nih.govnih.gov The neurotoxic effects of Aβ(1-42) are multifaceted. Injections of Aβ(1-42) oligomers into the brains of healthy adult rats lead to progressive and debilitating effects, including impaired synaptic plasticity and spatial learning months after a single administration. frontiersin.org In cultured cortical neurons from mice, Aβ(1-42) causes synapse degeneration, a reduction in the synaptic vesicle protein synaptophysin, and impairs synaptic function. nih.gov
In contrast, Aβ(1-40) is generally considered less neurotoxic and, in some contexts, may even be neuroprotective. researchgate.net Research has shown that Aβ(1-40) can protect neurons from the damage induced by Aβ(1-42) both in culture and in the rat brain. nih.govresearchgate.net Pre-mixing Aβ(1-40) with Aβ(1-42) significantly reduced the synapse degeneration caused by Aβ(1-42) alone in cultured mouse neurons. nih.gov This protective effect is thought to occur because Aβ(1-40) inhibits the aggregation of Aβ(1-42), leading to the formation of less toxic mixed oligomers. nih.govnih.gov Furthermore, Aβ(1-40) injection into a tau transgenic mouse model did not induce the tau pathology (cleavage, phosphorylation, and aggregation) that was observed after Aβ(1-42) injection. nih.gov
Table 3: Neurotoxicity and Pathogenic Roles of Aβ Oligomers in Rodents | Aspect | Beta-Amyloid (1-40) Oligomers | Beta-Amyloid (1-42) Oligomers | Source | | :--- | :--- | :--- | :--- | | Potency | Generally less neurotoxic. researchgate.net | Potent central nervous system neurotoxins. pnas.orgpnas.org | | Effect on Neurons | Does not induce significant neuronal death or tau pathology in some models. nih.govneurofit.com | Induces neuronal death, synapse degeneration, and impairs synaptic function in rat and mouse models. frontiersin.orgnih.govmdpi.com | | Pathogenic Role | Not considered the principal pathogenic species. researchgate.net | A key factor in early AD-pathogenesis; induces tau pathology and cognitive deficits. frontiersin.orgnih.gov | | Interaction | Can inhibit the neurotoxicity induced by Aβ(1-42) by forming less toxic mixed oligomers. nih.govnih.gov | Neurotoxicity can be attenuated by the presence of Aβ(1-40). nih.gov |
Relative Contribution to Amyloid Plaque Formation in Transgenic Rodent Models
In transgenic rodent models that develop amyloid plaques, Aβ(1-42) plays a primary and initiating role in plaque formation, even though Aβ(1-40) is the more abundant isoform in the brain. elsevier.esnih.gov The deposition of Aβ(1-42) is considered an essential early event for the development of parenchymal amyloid plaques. jneurosci.org
The ratio of the two peptides is a critical determinant of plaque deposition. jneurosci.org Studies crossing different transgenic lines have demonstrated that Aβ(1-42) promotes and accelerates amyloid deposition, while Aβ(1-40) can inhibit it. nih.gov For instance, inhibiting the enzyme ACE in Tg2576 mice, which leads to a higher Aβ(1-42)/Aβ(1-40) ratio, promotes the deposition of Aβ(1-42) and increases the number of plaques. jneurosci.org Conversely, high-level neuronal production of Aβ(1-42) in wild-type hAPP transgenic mice did not result in plaque formation, suggesting that a critical concentration or ratio is necessary for plaque development and that Aβ(1-40) might interfere with this process. nih.gov Single-plaque analysis in older mice suggests that a higher Aβ(1-40)/Aβ(1-42) ratio is associated with the formation of more highly aggregated, cored plaques, indicating a role for Aβ(1-40) in the maturation of existing plaques. researchgate.net
Future Directions and Emerging Research Avenues for Beta Amyloid Peptide 1 40 in Mouse and Rat Research
Elucidating the Precise Physiological Functions of Endogenous Rodent Aβ(1-40)
While historically implicated in pathology, emerging evidence suggests that beta-amyloid (Aβ) peptides, including the predominant Aβ(1-40) isoform, serve essential physiological roles in the rodent brain. semanticscholar.orgnih.govresearchgate.net At low, physiological concentrations, Aβ(1-40) is believed to act as a neurotrophic factor, promoting neuronal growth and survival. semanticscholar.orgnih.gov Studies using wild-type mice have shown that endogenous Aβ is crucial for synaptic plasticity and memory, processes fundamental to learning and cognitive function. semanticscholar.orgnih.gov This has been demonstrated by blocking endogenous rodent Aβ with specific antibodies or reducing its production using siRNA against the amyloid precursor protein (APP), both of which led to impairments in long-term potentiation (LTP) and memory. nih.gov These deficits could be rescued by the application of human Aβ, highlighting the conserved and critical nature of this peptide's function. nih.gov
Furthermore, Aβ(1-40) appears to play a protective role against oxidative stress. semanticscholar.org Research suggests it can act as an antioxidant, preventing neuronal death induced by metal-associated oxidative damage. semanticscholar.org In line with this, transgenic mice with increased Aβ production have shown greater resistance to metal-induced brain oxidation. semanticscholar.org This suggests a delicate balance, where physiological levels of Aβ(1-40) are beneficial, while excessive accumulation contributes to the dysregulation and loss of synaptic function. semanticscholar.org The peptide is also implicated in a homeostatic feedback loop, where it modulates neuronal activity by depressing fast excitatory synaptic transmission. open.edu
Understanding the Heterogeneity and Specificity of Aβ(1-40) Oligomeric Species
The aggregation of Aβ(1-40) is a complex process that results in a variety of oligomeric species, each with potentially distinct structural and functional characteristics. nih.govnih.govmdpi.com These oligomers are not merely intermediates on the path to fibril formation but are increasingly recognized as key players in both physiological and pathological processes. nih.gov Research has shown that Aβ(1-40) can form a heterogeneous distribution of small oligomers, ranging from dimers to larger assemblies. nih.govnih.gov
The structural conformation of these oligomers is a critical determinant of their activity. Studies using infrared spectroscopy have revealed that Aβ(1-40) oligomers are characterized by an antiparallel β-sheet structure, which differs from the parallel β-sheet organization found in mature fibrils. nih.gov This structural distinction is significant, as different oligomeric species have been shown to exert varying effects. For instance, specific Aβ oligomers have been demonstrated to disrupt working memory in rats. nih.gov The neurotoxic effects of these oligomers are thought to be linked to their ability to interact with cellular membranes and disrupt processes like calcium homeostasis. acs.org
The presence of metal ions can also influence the formation and stability of distinct Aβ(1-40) oligomer species, leading to assemblies with different structures and toxicities. acs.org The transient and heterogeneous nature of these oligomers makes their structural characterization challenging, yet it is a crucial area of investigation for understanding their specific roles in the brain. aimspress.com
Advanced Methodological Innovations for In Vivo Aβ(1-40) Monitoring
The ability to monitor Aβ(1-40) levels and aggregation in real-time within the living rodent brain is a significant technological frontier. Traditional methods often rely on post-mortem tissue analysis, which provides only a static snapshot of a dynamic process. Several innovative techniques have emerged to overcome this limitation.
One such advancement is the use of in vivo microdialysis, which allows for the sampling of interstitial fluid (ISF) from the brain of a living mouse to measure Aβ levels over hours or even days. nih.govrupress.org This has been crucial in demonstrating the dynamic relationship between synaptic activity and ISF Aβ concentrations. semanticscholar.org More recently, microelectrochemical sensors, or micro-immuno-electrodes (MIEs), have been developed to provide even greater temporal resolution, enabling the measurement of ISF Aβ every minute. nih.govrupress.org These MIEs are functionalized with antibodies specific to Aβ(1-40), allowing for highly selective detection. nih.govrupress.org
For visualizing Aβ aggregates, two-photon microscopy has proven to be a powerful tool. thno.org When combined with fluorescent probes that bind to amyloid plaques, this technique allows for the imaging of Aβ deposits deep within the cortex of living mice through a cranial window. thno.org This enables the longitudinal tracking of plaque formation and growth. Magnetic resonance imaging (MRI) is another non-invasive technique being developed for whole-brain assessment of Aβ burden. nih.gov While challenging, the use of contrast agents that bind to Aβ plaques can significantly enhance their detection by MRI. nih.gov
| Method | Description | Temporal Resolution | Key Findings in Rodent Models |
| In Vivo Microdialysis | Samples interstitial fluid to measure soluble Aβ levels. | Hourly | Revealed dynamic regulation of ISF Aβ by synaptic activity. |
| Micro-immuno-electrodes (MIEs) | Electrochemical sensors with Aβ-specific antibodies for real-time detection. | Every 60 seconds | Enabled the study of rapid, biphasic clearance kinetics of Aβ from the brain. nih.govrupress.org |
| Two-Photon Microscopy | High-resolution imaging of fluorescently labeled Aβ plaques in living mice. | Real-time imaging | Allows for longitudinal tracking of individual plaque formation and growth over time. thno.org |
| Magnetic Resonance Imaging (MRI) | Non-invasive, whole-brain imaging enhanced with Aβ-targeted contrast agents. | N/A (Static images) | Enables mapping of Aβ plaque distribution throughout the brain. nih.gov |
Investigation of Environmental and Lifestyle Factors Influencing Aβ(1-40) in Rodents
A growing body of research in rodent models is dedicated to understanding how environmental and lifestyle factors can modulate Aβ(1-40) levels and pathology. These studies provide crucial insights into potential non-pharmacological interventions.
Diet has been identified as a significant factor. Studies in rats have shown that a high-sucrose diet can lead to a significant increase in hippocampal levels of Aβ(1-40). nih.govcambridge.org Conversely, an enriched environment, which provides cognitive and social stimulation, has been shown to decrease Aβ(1-40) levels in rats fed high-fat and high-sucrose diets. nih.govcambridge.orgresearchgate.net However, the effects of environmental enrichment can be complex. In one study using a transgenic mouse model, enriched housing paradoxically led to a higher amyloid burden, suggesting that increased neuronal activity associated with enrichment might exacerbate Aβ deposition under certain conditions. oup.com
Physical activity, such as voluntary wheel running, has demonstrated beneficial effects. In 3xTg-AD mice, a model that develops both amyloid and tau pathology, prolonged running improved spatial memory and was associated with a decrease in both soluble and insoluble Aβ(1-40) in the hippocampus. aginganddisease.orgnih.gov This was correlated with a downregulation of APP processing. aginganddisease.org Other studies have also shown that physical activity can significantly decrease soluble Aβ(1-40) in aged transgenic mice. nih.gov Exposure to environmental pollutants, such as airborne particulate matter, has been shown to have a detrimental effect. Long-term exposure in mice led to increased levels of Aβ(1-40) in the brain. plos.org
| Factor | Rodent Model | Effect on Aβ(1-40) | Key Findings |
| High-Sucrose Diet | Rat | Increase | Elevated hippocampal Aβ(1-40) levels. nih.govcambridge.org |
| Enriched Environment | Rat | Decrease | Mitigated the increase in Aβ(1-40) caused by poor diet. nih.govcambridge.orgresearchgate.net |
| Enriched Environment | Transgenic Mouse (APP/PS1) | Increase | Paradoxically exacerbated amyloid plaque formation. oup.com |
| Physical Running | Transgenic Mouse (3xTg-AD) | Decrease | Reduced soluble and insoluble Aβ(1-40) and improved memory. aginganddisease.orgnih.gov |
| Airborne Particulate Matter | Mouse | Increase | Long-term exposure increased brain Aβ(1-40) levels. plos.org |
Q & A
Basic Research Questions
Q. How should Beta-Amyloid (1-40) be solubilized and prepared to ensure monomeric integrity for in vitro studies?
- Methodological Answer : Dissolve lyophilized peptide in cold 1% NH₄OH (50–100 µl per 1 mg peptide) to disrupt pre-formed aggregates, then dilute in buffer (e.g., PBS) to ≤1 mg/ml. Vortex gently (<1 minute) to avoid introducing air bubbles. Immediate dilution into physiological buffers is critical, as prolonged exposure to high pH degrades peptide integrity . For rodent-specific isoforms (e.g., rat Beta-Amyloid (1-40)), validate solubility using circular dichroism (CD) or dynamic light scattering (DLS) to confirm monomeric states .
Q. What experimental factors influence Beta-Amyloid (1-40) aggregation kinetics in rodent models?
- Methodological Answer : Key factors include:
- Buffer composition : Phosphate buffers accelerate aggregation compared to Tris, due to ionic interactions with His residues .
- Temperature : Aggregation is faster at 37°C than 25°C; pre-incubation at 4°C stabilizes monomers .
- Peptide concentration : Use ≤10 µM to avoid artificial aggregation in cell-free assays . Monitor aggregation via thioflavin T fluorescence or atomic force microscopy (AFM) .
Q. How can researchers reconcile discrepancies in Beta-Amyloid (1-40) toxicity data across studies?
- Methodological Answer : Variability often stems from:
- Batch-to-batch differences : Synthetic peptides may contain varying salt/trifluoroacetate (TFA) content, altering solubility. Request peptide content analysis (≥95% HPLC purity) and TFA removal (<1%) for cell-based assays .
- Aggregation state : Characterize oligomer/fibril ratios using size-exclusion chromatography (SEC) or SDS-PAGE .
- Model system : Rat hippocampal slices show higher sensitivity to Beta-Amyloid (1-40) than murine cortical neurons; standardize tissue source and culture conditions .
Advanced Research Questions
Q. What advanced techniques quantify Beta-Amyloid (1-40) in rodent biofluids with high specificity?
- Methodological Answer :
- Immunoaffinity LC-MS/MS : Combines anti-Aβ antibodies with stable isotope-labeled internal standards (e.g., ¹⁵N-Aβ) for absolute quantification in cerebrospinal fluid (CSF) .
- Capillary electrophoresis (CE) : Resolves Aβ isoforms (e.g., FAM-labeled vs. unlabeled) with 0.1 nM sensitivity .
- Triple quadrupole ICP-MS : Detects metallated Aβ isoforms (e.g., Cu²⁺-Aβ) in brain homogenates .
Q. How does Beta-Amyloid (1-40) co-aggregate with other amyloid species (e.g., Aβ1-42) in vivo?
- Methodological Answer : Use fluorescently tagged peptides (e.g., TAMRA-Aβ1-40 + FAM-Aβ1-42) and monitor co-aggregation via:
- Fluorescence resonance energy transfer (FRET) to assess proximity .
- Microfluidic Taylor dispersion analysis : Quantifies hetero-aggregate sizes in real-time .
- Cryo-EM : Resolves structural polymorphisms in mixed fibrils .
Q. What thermodynamic parameters govern Beta-Amyloid (1-40) fibril stability in rodent-derived isoforms?
- Methodological Answer : Perform isothermal titration calorimetry (ITC) to measure binding entropy (ΔS) and enthalpy (ΔH) during fibril elongation. Mouse Aβ1-40 exhibits lower ΔG (−28 kJ/mol) than rat Aβ1-40 (−32 kJ/mol), suggesting species-specific stability . Pair with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map aggregation-prone regions .
Methodological Best Practices
- Batch Consistency : For longitudinal studies, validate peptide integrity across batches using MALDI-TOF MS and FT-IR spectroscopy .
- In Vivo Delivery : Use intracerebroventricular (ICV) infusion in mice with osmotic pumps (0.5 µl/hr, 14 days) to maintain steady-state Aβ levels, avoiding acute toxicity artifacts .
- Negative Controls : Include reverse-sequence peptides (e.g., Aβ40-1) to distinguish sequence-specific effects from nonspecific aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
